Product packaging for Fluticasone Propionate-d3(Cat. No.:)

Fluticasone Propionate-d3

Cat. No.: B12426824
M. Wt: 503.6 g/mol
InChI Key: WMWTYOKRWGGJOA-GGMSSNLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluticasone Propionate-d3 is a useful research compound. Its molecular formula is C25H31F3O5S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31F3O5S B12426824 Fluticasone Propionate-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31F3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3

InChI Key

WMWTYOKRWGGJOA-GGMSSNLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF

Origin of Product

United States

Foundational & Exploratory

Fluticasone Propionate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluticasone Propionate-d3, a deuterated analog of the potent synthetic corticosteroid, Fluticasone Propionate. This guide details its chemical structure, properties, and significant applications in research and development, particularly its role as an internal standard in bioanalytical studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Fluticasone Propionate, a glucocorticoid receptor agonist widely used for its anti-inflammatory and anti-allergic effects in the treatment of asthma and rhinitis.[1] The incorporation of three deuterium atoms into the propionate moiety of the molecule results in a compound with a higher molecular weight than its parent counterpart, while retaining similar physicochemical properties and biological activity. This key difference allows for its use as an ideal internal standard in quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[2][3][4]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Fluticasone Propionate, with the exception of the substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group of the propionate chain.

Chemical Name: (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-3,3,3-d3[5]

SMILES: [2H]C([2H])([2H])CC(O[C@]1(C(SCF)=O)--INVALID-LINK--C[C@@]2([H])[C@]3([H])C--INVALID-LINK--C4=CC(C=C[C@]4(C)[C@@]3(F)--INVALID-LINK--C[C@]12C)=O)=O[5]

Below is a table summarizing the key chemical and physical properties of Fluticasone Propionate. While specific data for the deuterated analog is not extensively published, the properties are expected to be very similar.

PropertyValueReference(s)
Molecular Formula C25H28D3F3O5S[5]
Molecular Weight 503.59 g/mol [5]
Appearance White to off-white powder[6]
Melting Point ~273°C[7]
Solubility Practically insoluble in water; freely soluble in dimethyl sulfoxide and dimethylformamide; slightly soluble in methanol and 95% ethanol.[6]
LogP (Partition Coefficient) ~3.7[7]

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone propionate, and by extension its deuterated form, exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR).[6] Upon entering the cell, it binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.

Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for coactivators. This results in the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The overall effect is a broad suppression of the inflammatory response.

glucocorticoid_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Propionate Fluticasone Propionate GR_HSP GR-HSP Complex Fluticasone Propionate->GR_HSP Binds Activated_GR Activated GR GR_HSP->Activated_GR Activation & HSP Dissociation GR_Dimer GR Dimer Activated_GR->GR_Dimer Dimerization & Nuclear Translocation NF_kB_AP1 NF-κB / AP-1 Activated_GR->NF_kB_AP1 Inhibits GRE GRE GR_Dimer->GRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Promotes Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_AP1->Pro_Inflammatory_Genes Promotes

Caption: Glucocorticoid Receptor Signaling Pathway

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are proprietary to commercial suppliers, the general synthetic routes for Fluticasone Propionate can be adapted by using deuterated precursors. The synthesis of Fluticasone Propionate is a multi-step process that often starts from flumethasone.[8] A key step involves the esterification of a thiocarboxylic acid intermediate with a propionyl group and subsequent introduction of the fluoromethyl group.[8][9][10] To produce the d3 analog, deuterated propionyl chloride or a similar deuterated reagent would be used in the esterification step.

Experimental Protocols: Use as an Internal Standard

This compound is predominantly used as an internal standard for the quantification of Fluticasone Propionate in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][11] Its use is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Sample Preparation for LC-MS/MS Analysis of Fluticasone Propionate in Human Plasma

The following is a representative protocol for the extraction of Fluticasone Propionate from human plasma prior to LC-MS/MS analysis:

  • Sample Aliquoting: Aliquot 500 µL of human plasma (standards, quality controls, and unknown samples) into appropriately labeled polypropylene tubes.

  • Internal Standard Spiking: Add 50 µL of a 25 pg/mL solution of this compound in a suitable solvent (e.g., methanol) to each tube, except for blank samples.

  • Protein Precipitation: Add a protein precipitating agent, such as 0.2 M zinc sulfate solution (700 µL), to each tube.

  • Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 8000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Transfer the supernatant to a pre-conditioned C18 SPE plate.

    • Wash the SPE plate with 1.6 mL of water followed by 0.8 mL of 20% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 300 µL of 90% acetonitrile in water.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A reverse-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.2% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Fluticasone Propionate: e.g., m/z 501.0 → 293.05

    • This compound: e.g., m/z 504.0 → 293.05 (Note: exact m/z may vary slightly based on instrument calibration and adduct formation)

experimental_workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Quantification Quantification of Fluticasone Propionate LC_MS_MS->Quantification

Caption: Experimental Workflow for Bioanalysis

Applications in Pharmacokinetic Studies

The high sensitivity and accuracy afforded by using this compound as an internal standard in LC-MS/MS assays have made it an invaluable tool in pharmacokinetic (PK) studies of Fluticasone Propionate.[11][12][13][14][15] These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, particularly when administered via inhalation, where systemic concentrations can be very low.

Accurate quantification of Fluticasone Propionate in plasma allows researchers to:

  • Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[12]

  • Assess the bioequivalence of different formulations of Fluticasone Propionate.

  • Investigate the effects of various factors, such as disease state (e.g., asthma, COPD), on the drug's pharmacokinetics.[14][15]

  • Evaluate potential drug-drug interactions.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Fluticasone Propionate. Its utility as an internal standard in LC-MS/MS-based bioanalysis enables the accurate and precise quantification of the parent drug in biological matrices, which is fundamental for robust pharmacokinetic and bioequivalence studies. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective implementation in a research setting.

References

Synthesis and Isotopic Labeling of Fluticasone Propionate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fluticasone Propionate-d3. This deuterated analog of the potent synthetic corticosteroid, Fluticasone Propionate, is a critical tool in pharmacokinetic and bioequivalence studies, where it serves as an invaluable internal standard for mass spectrometry-based quantification. This guide details a plausible and robust synthetic methodology, presents key quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Introduction

Fluticasone propionate is a high-potency glucocorticoid used in the management of asthma and allergic rhinitis.[1] Accurate quantification of fluticasone propionate in biological matrices is essential for drug development, clinical trials, and regulatory submissions. Stable isotope-labeled internal standards, such as this compound, are the gold standard for such quantitative analyses, as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass. This co-elution during chromatographic separation and co-ionization in the mass spectrometer source allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

The synthesis of this compound involves the introduction of three deuterium atoms into the propionate moiety of the molecule. This is typically achieved in the final stages of the synthesis by employing a deuterated acylating agent. This guide outlines a detailed synthetic pathway, starting from a readily available precursor.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two main stages: the synthesis of the core steroid structure and the subsequent introduction of the deuterated propionate group. The general synthesis of fluticasone propionate often starts from flumethasone or a similar corticosteroid precursor. A key intermediate in many synthetic routes is the 17β-carbothioic acid derivative of the fluticasone core. The final step then involves the esterification of this intermediate. For the synthesis of the deuterated analog, this final esterification step is modified to incorporate the deuterium label.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Logical Workflow for this compound Synthesis A Starting Material: Flumethasone or related steroid precursor B Synthesis of 17β-Carbothioic Acid Intermediate A->B Multi-step synthesis C Isotopic Labeling: Esterification with Deuterated Propionylating Agent B->C Key labeling step D Purification of this compound C->D Chromatography E Analytical Characterization (Mass Spectrometry, NMR, HPLC) D->E Quality Control

Caption: Logical Workflow for this compound Synthesis.

Key Experimental Protocol: Isotopic Labeling

This section provides a detailed protocol for the key step in the synthesis of this compound: the esterification of the 17β-carbothioic acid intermediate with a deuterated propionylating agent.

Reaction Scheme:

Reaction_Scheme Isotopic Labeling Reaction cluster_reactants Reactants cluster_products Products Intermediate Fluticasone-17β-carbothioic acid Product This compound Intermediate->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reagent Propionyl-d5-chloride or Propionic-d6-anhydride Reagent->Product

Caption: Isotopic Labeling Reaction Scheme.

Materials:

ReagentCAS NumberMolecular FormulaSupplier
Fluticasone-17β-carbothioic acid80474-14-2C22H27F3O4SVarious
Propionyl-d5-chloride60544-59-4C3D5ClOVarious
Triethylamine121-44-8C6H15NSigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH2Cl2Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution-NaHCO3-
Brine-NaCl-
Anhydrous magnesium sulfate7487-88-9MgSO4Sigma-Aldrich

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Fluticasone-17β-carbothioic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add Propionyl-d5-chloride (1.1 equivalents) dropwise to the reaction mixture. Note: Propionic-d6-anhydride can also be used as the deuterating agent.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Stoichiometry

CompoundMolecular Weight ( g/mol )Molar Equivalents
Fluticasone-17β-carbothioic acid464.521.0
Propionyl-d5-chloride101.561.1
Triethylamine101.191.2
This compound503.62-

Table 2: Expected Yield and Purity

ParameterSpecification
Yield
Theoretical YieldCalculated based on starting material
Actual Yield (typical)75-85%
Purity
HPLC Purity≥ 98%
Chemical Purity≥ 98%
Isotopic Enrichment
Deuterium Incorporation≥ 98%

Analytical Characterization Workflow

Following synthesis and purification, a rigorous analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the this compound.

Analytical_Workflow Analytical Characterization Workflow cluster_mass_spec Mass Analysis cluster_nmr Structural Analysis cluster_hplc Purity Analysis A Purified this compound B High-Resolution Mass Spectrometry (HRMS) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D High-Performance Liquid Chromatography (HPLC) A->D E Final Certificate of Analysis B->E B_result Confirms molecular weight and isotopic enrichment B->B_result C->E C_result Confirms structure and position of deuterium labels C->C_result D->E D_result Determines chemical and isomeric purity D->D_result

Caption: Analytical Characterization Workflow for this compound.

Conclusion

The synthesis of this compound is a critical process for the development of robust and reliable bioanalytical methods for its non-labeled counterpart. The detailed methodology provided in this guide offers a clear and reproducible pathway for the preparation of this essential internal standard. The successful synthesis and rigorous characterization of this compound are paramount to ensuring the quality and accuracy of pharmacokinetic and clinical studies involving fluticasone propionate. This, in turn, supports the safe and effective use of this important medication in patients.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluticasone Propionate-d3, a deuterated analog of the potent synthetic corticosteroid, Fluticasone Propionate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Fluticasone Propionate due to its similar chemical behavior and distinct mass.[1] Its physical and chemical properties are therefore closely related to its non-deuterated counterpart.

Data Summary

The following tables summarize the key quantitative data for both Fluticasone Propionate and its deuterated form.

Table 1: Chemical Identifiers and Molecular Properties

PropertyFluticasone PropionateThis compound
IUPAC Name S-(fluoromethyl) 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate[2](6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-d3)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester
Molecular Formula C25H31F3O5S[2]C25H28D3F3O5S[3]
Molecular Weight 500.57 g/mol [2]503.59 g/mol [3]
CAS Number 80474-14-2[2]Not explicitly available in search results
Synonyms Flonase, Flovent, Cutivate[2]Atemur Mite-d3, CCI 18781-d3, Cutivate-d3, Flixonase-d3, Flonase-d3, Flovent-d3, Flutide-d3[4]

Table 2: Physical Properties

PropertyFluticasone PropionateThis compound
Appearance White to off-white crystalline powder[2]Assumed to be a white to off-white solid
Melting Point ~273°C[2]Not explicitly available, assumed to be similar to Fluticasone Propionate
Solubility Slightly soluble in water; soluble in ethanol[2]Not explicitly available, assumed to be similar to Fluticasone Propionate
LogP (Partition Coefficient) ~3.7[2]Not explicitly available, assumed to be similar to Fluticasone Propionate

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this compound. The following protocols are based on established methods for Fluticasone Propionate analysis, where the deuterated form is commonly used as an internal standard.

Quantification by LC-MS/MS in Human Plasma

This method is highly sensitive for the quantification of Fluticasone Propionate, utilizing this compound as an internal standard.[1]

Sample Preparation:

  • Prepare Fluticasone Propionate standards in Human K2EDTA plasma.

  • Spike 500 µL of plasma samples with 50 µL of this compound internal standard solution (e.g., 25 pg/mL).[1]

  • Perform protein precipitation followed by reverse phase solid-phase extraction (SPE) purification.[1]

  • Wash the SPE cartridge with water and then 25% methanol.[1]

  • Elute the analyte using dichloromethane.[1]

  • Dry the eluent under a stream of nitrogen at 40°C and reconstitute in an appropriate solvent for injection.[1]

LC-MS/MS Conditions:

  • System: SCIEX QTRAP 6500 System or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Fluticasone Propionate: Monitor for characteristic product ions (e.g., m/z 293.2 and 313.2).[1]

    • This compound (IS): Monitor for its specific product ion (e.g., m/z 313.2).[1]

Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of Fluticasone Propionate and can be adapted for the purity assessment of this compound.[5]

Chromatographic Conditions:

  • HPLC System: JASCO system with a UV-VIS detector or equivalent.[5]

  • Column: HiQSil C18 (250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Methanol and water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 235 nm.[5]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and transfer it to a 25 mL volumetric flask.[5]

  • Add a suitable diluent (e.g., mobile phase) and sonicate for 30 minutes.[5]

  • Cool the solution and make up the volume with the diluent.[5]

Visualizations

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone Propionate, and by extension its deuterated form, exerts its potent anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[2][6] This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators.

G FP Fluticasone Propionate-d3 GR_complex Inactive GR Complex (with HSPs) FP->GR_complex Binds Active_GR Active GR Dimer GR_complex->Active_GR Activation & Dimerization Nucleus Nucleus Active_GR->Nucleus Translocation DNA DNA (GREs) Active_GR->DNA Binds to GREs mRNA mRNA DNA->mRNA ↑ Transcription Pro_inflammatory Pro-inflammatory Proteins DNA->Pro_inflammatory ↓ Transcription Proteins Anti-inflammatory Proteins mRNA->Proteins Inflammation ↓ Inflammation Proteins->Inflammation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix, as detailed in the experimental protocols.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Fluticasone-d3 (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Elute Elution SPE->Elute Dry Dry & Reconstitute Elute->Dry Inject Inject into LC-MS/MS Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS Analytical Workflow.

References

A Technical Guide to Fluticasone Propionate-d3: Commercial Availability, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of Fluticasone Propionate-d3, a critical deuterated internal standard for bioanalytical and pharmacokinetic studies of Fluticasone Propionate. This document outlines common analytical methodologies for its quantification and provides a generalized synthetic scheme.

Commercial Availability

This compound is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. While specific lot purities require consultation of the Certificate of Analysis (CoA) provided by the vendor, the following table summarizes prominent suppliers.

SupplierWebsiteAvailable FormsPurity Information
Santa Cruz Biotechnology--INVALID-LINK--Research GradeLot-specific CoA available upon request.[1]
Simson Pharma Limited--INVALID-LINK--Research Grade, Custom SynthesisAccompanied by a Certificate of Analysis.[2]
Acanthus Research--INVALID-LINK--Stable Isotope Labeled Reference StandardLot-specific CoA available upon request.[3]
MedchemExpress--INVALID-LINK--Stable IsotopeLot-specific CoA available upon request.[4][5]
Pharmaffiliates--INVALID-LINK--Pharmaceutical Standard, Fine ChemicalLot-specific CoA available upon request.[6]
LGC Standards--INVALID-LINK--Stable Isotope Labeled, API, ContaminantLot-specific CoA available upon request.[7]

Purity Considerations

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Key purity attributes include:

  • Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), indicating the percentage of the desired compound relative to any impurities.

  • Isotopic Purity (Isotopic Enrichment): Determined by Mass Spectrometry, this indicates the percentage of the deuterated (d3) species relative to the unlabeled (d0) and other isotopic variants. High isotopic purity is crucial for its function as an internal standard to avoid interference with the quantification of the non-deuterated analyte.

While specific values are lot-dependent, reputable suppliers typically provide this compound with high chemical and isotopic purity, often exceeding 98%.

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and analysis of this compound, based on established procedures for Fluticasone Propionate.

Synthesis of this compound

The synthesis of this compound generally follows the synthetic route of the non-deuterated parent compound, with the key difference being the introduction of the deuterated propionyl group. A generalized synthetic pathway is described below.

A common starting material for the synthesis of Fluticasone Propionate is Flumethasone. The synthesis involves several key steps, including the formation of a thiocarboxylic acid intermediate, followed by esterification with a deuterated propionyl source and subsequent fluorination.[8]

Generalized Synthetic Steps:

  • Formation of the 17β-carbothioic acid intermediate: This is a multi-step process starting from a suitable corticosteroid precursor like Flumethasone.

  • Esterification with Deuterated Propionyl Chloride: The hydroxyl group at the 17α position is esterified using deuterated propionyl chloride (propionyl chloride-d3) in the presence of a suitable base.

  • S-Fluoromethylation: The final step involves the introduction of the S-fluoromethyl group to yield this compound.

Synthesis_Workflow Start Flumethasone Precursor Intermediate1 17β-Carbothioic Acid Intermediate Start->Intermediate1 Multiple Steps Intermediate2 17α-Deuterated Propionate Ester Intermediate1->Intermediate2 Deuterated Propionylation End Fluticasone Propionate-d3 Intermediate2->End S-Fluoromethylation

Caption: Generalized synthetic workflow for this compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and a buffer (e.g., ammonium phosphate) in an isocratic or gradient elution.

  • Detection: UV detection is typically performed at a wavelength around 240 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The retention time and peak area are compared to a reference standard to determine purity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the quantification of Fluticasone Propionate in biological matrices, utilizing this compound as an internal standard.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Propionate and this compound to ensure selectivity and sensitivity.

      • Fluticasone Propionate:m/z 501.2 → 293.2 (example)

      • This compound:m/z 504.2 → 293.2 (example)

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Fluticasone Propionate Analysis->Quantification

Caption: Bioanalytical workflow using this compound.

This technical guide provides a foundational understanding of the commercial landscape, purity considerations, and analytical methodologies related to this compound. For specific applications, researchers should always refer to the supplier's Certificate of Analysis and validate analytical methods according to their specific laboratory and regulatory requirements.

References

Interpreting the Certificate of Analysis for Fluticasone Propionate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluticasone Propionate-d3, a deuterated analog of the potent synthetic corticosteroid Fluticasone Propionate, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments. A Certificate of Analysis (CoA) for this compound is a vital document that guarantees its identity, purity, and overall quality. This guide provides an in-depth interpretation of a typical CoA for this compound, detailing the key analytical tests performed, their methodologies, and how to interpret the resulting data.

Summary of Quantitative Data

A Certificate of Analysis for this compound will typically present the following quantitative data. The table below summarizes the key tests and representative specifications.

Test ParameterSpecificationResultMethod
Identity
¹H NMRConforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Mass SpectrumConforms to structureConformsMass Spectrometry (MS)
Purity
Purity by HPLC≥ 98.0%99.85%High-Performance Liquid Chromatography
Isotopic Purity≥ 99% atom % DConformsMass Spectrometry
Physical Properties
AppearanceWhite to off-white solidConformsVisual Inspection
Molecular FormulaC₂₅H₂₈D₃F₃O₅SC₂₅H₂₈D₃F₃O₅S-
Molecular Weight503.59 g/mol 503.59 g/mol -
Solubility
Solubility in DMSO≥ 90 mg/mLConformsSolubilization Test

Experimental Protocols

The analytical methods employed to generate the data on a CoA are crucial for understanding the quality of the this compound standard. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is commonly used for Fluticasone Propionate and its analogs.

  • Instrumentation : A standard HPLC system equipped with a UV detector is utilized.[1][2]

  • Column : A C18 column is a common choice for this analysis.[1][2]

  • Mobile Phase : A mixture of acetonitrile and water is frequently employed as the mobile phase in an isocratic elution.[2] A typical ratio is 60:40 (v/v) acetonitrile to water.[2]

  • Flow Rate : A flow rate of 1.0 mL/min is often used.[1]

  • Detection : UV detection is performed at a wavelength of approximately 236 nm.[2]

  • Procedure : A solution of this compound is prepared in a suitable solvent, such as ethanol, and injected into the HPLC system. The retention time of the main peak is recorded, and the area of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of a compound, as well as for determining its isotopic purity.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[3][4]

  • Ionization : Positive ion electrospray ionization (ESI) is a common mode for this analysis.[4]

  • Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 503.59.[3]

  • Isotopic Purity : To determine isotopic purity, the relative intensities of the molecular ion peaks corresponding to the deuterated (d3) and non-deuterated forms are compared.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz) is used.[5]

  • Solvent : A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.[5]

  • Procedure : The sample is placed in the NMR spectrometer, and a proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are then compared to the expected spectrum for this compound to confirm its structure.[6]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key analytical procedures and the logical relationships in the quality control process.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Prepare Standard Solution inject Inject into HPLC prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Determination Workflow

MS_Identity_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Prepare Sample Solution introduce Introduce into Mass Spec prep->introduce ionize Ionize Sample introduce->ionize analyze Analyze Mass-to-Charge Ratio ionize->analyze compare Compare with Expected Mass analyze->compare confirm Confirm Identity compare->confirm

Mass Spectrometry Identity Confirmation Workflow

QC_Decision_Logic start Receive Batch of This compound perform_tests Perform QC Tests (HPLC, MS, NMR) start->perform_tests spec_met All Specifications Met? perform_tests->spec_met release Release Batch spec_met->release Yes reject Reject Batch spec_met->reject No

Quality Control Decision Logic

References

Stability and Storage of Fluticasone Propionate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fluticasone Propionate-d3. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data from its non-deuterated counterpart, Fluticasone Propionate, to infer stability profiles and handling procedures. It is crucial to note that while the deuterium labeling on the propionate moiety is not expected to drastically alter the core stability of the molecule, empirical stability studies for this compound remain the most accurate determinant of its shelf-life and degradation pathways.

Chemical Structure and Properties

This compound is a synthetic corticosteroid and a deuterated analog of Fluticasone Propionate. The deuterium atoms are located on the propionate group.

Molecular Formula: C₂₅H₂₈D₃F₃O₅S

Recommended Storage Conditions

Optimal storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on vendor specifications and data for the non-deuterated compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]To minimize the rate of potential degradation reactions.
-20°C (Frozen)For long-term storage, further slowing chemical degradation. One supplier suggests the non-deuterated form is stable for ≥4 years at -20°C.[2]
Atmosphere Under inert atmosphere (e.g., Argon or Nitrogen)[1]To prevent oxidation.
Moisture Store in a dry environment. The compound is noted as hygroscopic.[1]To prevent hydrolysis of the ester and thioester functionalities.
Light Protect from light.To prevent photolytic degradation.

Stability Profile

While specific stability studies on this compound are not extensively published, the stability of Fluticasone Propionate has been evaluated under various stress conditions, providing insights into potential degradation pathways. The primary degradation route is expected to be hydrolysis of the propionate ester and the S-fluoromethyl carbothioate groups.

Theoretical Impact of Deuteration: The presence of deuterium atoms on the propionate group may lead to a primary kinetic isotope effect (KIE) in reactions where a C-H bond at the deuterated position is broken in the rate-determining step. For hydrolysis, where the C-O ester bond is cleaved, the effect of deuteration on the ethyl group of the propionate moiety is expected to be a secondary KIE, which is generally smaller than a primary KIE. This might result in a slightly slower rate of hydrolysis for the deuterated compound compared to the non-deuterated form. However, without experimental data, this remains a theoretical consideration.

The following table summarizes the expected stability of this compound based on forced degradation studies of Fluticasone Propionate.

Stress ConditionExpected Outcome for this compoundPotential Degradants
Acidic Hydrolysis Degradation expected.Hydrolysis of the propionate ester and/or thioester.
Basic Hydrolysis Significant degradation expected.Saponification of the propionate ester and hydrolysis of the thioester.
Oxidative Potential for degradation.Oxidation of the sulfide group.
Thermal Stable at recommended storage temperatures. Degradation may occur at elevated temperatures.Various degradation products.
Photolytic Degradation possible upon exposure to light.Photodegradation products.

Experimental Protocols

The following are detailed methodologies for key experiments related to stability testing of Fluticasone Propionate and its deuterated analog.

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 236 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay.

Sample Preparation:

  • Prepare the sample containing this compound in the same solvent as the standard solution to a similar concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

General Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze the samples by the stability-indicating HPLC method.

Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60-80°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Add 0.1N NaOH to the drug solution and keep at room temperature or heat at a controlled temperature for a specified period (e.g., 1-4 hours).

  • Oxidative Degradation: Add 3-30% hydrogen peroxide to the drug solution and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 105°C) for a specified period (e.g., 24-72 hours). Also, heat a solution of the drug at 60-80°C.

  • Photostability: Expose the drug solution and solid substance to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation API This compound API Solution Prepare Drug Solution API->Solution Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Thermal Thermal Stress Solution->Thermal Photo Photolytic Stress Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Assess Degradation HPLC->Data Identify Identify Degradants Data->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for forced degradation and stability analysis.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPd3 Fluticasone Propionate-d3 GR_complex GR-HSP90 Complex FPd3->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR HSP90 Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization & Translocation NFkB NF-κB Activated_GR->NFkB Interacts with GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Anti-inflammatory Proteins) GRE->Transcription Activates Repression Repression of Pro-inflammatory Genes NFkB->Repression Inhibits

Caption: Glucocorticoid receptor signaling pathway.

Storage Conditions and Stability Relationship

Storage_Stability cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_stability Outcome Temp Low Temperature (2-8°C or -20°C) Thermal_Deg Thermal Degradation Temp->Thermal_Deg Inhibits Stable Enhanced Stability of This compound Temp->Stable Inert Inert Atmosphere Oxidation Oxidation Inert->Oxidation Prevents Inert->Stable Dry Dry Environment Hydrolysis Hydrolysis Dry->Hydrolysis Prevents Dry->Stable Dark Protection from Light Photolysis Photolysis Dark->Photolysis Prevents Dark->Stable

Caption: Relationship between storage conditions and stability.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While direct, comprehensive stability data for the deuterated compound is limited, the information available for Fluticasone Propionate provides a strong basis for handling and storage protocols. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture is essential to ensure the chemical integrity of the compound. Further empirical studies on this compound are warranted to definitively establish its stability profile and shelf life.

References

Understanding Isotope Effects of Fluticasone Propionate-d3 in LC-MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Fluticasone Propionate-d3 as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) analysis of Fluticasone Propionate. It delves into the underlying principles of isotope effects, their practical implications in a bioanalytical workflow, and detailed experimental protocols.

Introduction to Fluticasone Propionate and the Role of an Internal Standard

Fluticasone Propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] Due to its low systemic bioavailability and therapeutic dosage, the resulting plasma concentrations are extremely low, necessitating highly sensitive and accurate analytical methods for pharmacokinetic studies.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of Fluticasone Propionate due to its high selectivity and sensitivity.[3] In such assays, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification. The SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization and fragmentation behavior in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.[5][6]

The Isotope Effect: A Theoretical Overview

The substitution of hydrogen with its heavier isotope, deuterium, in this compound introduces subtle yet significant physicochemical differences known as isotope effects. These effects can manifest in both the chromatographic separation and the mass spectrometric detection.

2.1. Chromatographic Isotope Effect

In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8] This phenomenon, known as the chromatographic isotope effect, is attributed to the fact that C-D bonds are slightly shorter and have a lower vibrational zero-point energy than C-H bonds.[9] This can lead to weaker van der Waals interactions with the non-polar stationary phase, resulting in a shorter retention time.[10][11] While this effect is generally small, it can sometimes lead to partial or complete separation of the analyte and the internal standard, which needs to be considered during method development.[5]

2.2. Mass Spectrometric Isotope Effect

The primary and most obvious isotope effect in mass spectrometry is the mass shift. This compound will have a molecular weight that is three Daltons higher than Fluticasone Propionate. This mass difference is fundamental for their simultaneous detection and differentiation in the mass spectrometer.

Subtle secondary isotope effects can also influence fragmentation patterns. The stronger C-D bond compared to the C-H bond can sometimes lead to minor differences in the relative abundances of fragment ions.[12] However, for a stable isotope-labeled internal standard to be effective, its fragmentation pathway should be analogous to the analyte to ensure a consistent response ratio.

Synthesis of this compound

Experimental Protocols for LC-MS Analysis

The following sections provide a detailed, generalized protocol for the quantification of Fluticasone Propionate in human plasma using this compound as an internal standard, based on established methods.

4.1. Sample Preparation

A robust sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte. Solid-phase extraction (SPE) is a commonly employed technique.

Detailed SPE Protocol:

  • Sample Aliquoting: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the working internal standard solution (this compound, e.g., 25 pg/mL in a suitable solvent).

  • Protein Precipitation (Optional but Recommended): Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 1 mL), vortex thoroughly, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove polar interferences, for example, with 1 mL of water followed by 1 mL of 25% methanol in water.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent, such as 1 mL of dichloromethane or an acetonitrile/water mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

4.2. Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve good separation from matrix components and a sharp peak shape.

ParameterTypical Value
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (40% B), 1-3 min (40-90% B), 3-4 min (90% B), 4-4.1 min (90-40% B), 4.1-5 min (40% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL

4.3. Mass Spectrometry Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Ion Source Temperature 150 °C
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage Optimized for analyte and internal standard (e.g., 20-40 V)
Collision Gas Argon
Collision Energy Optimized for each transition (e.g., 15-30 eV)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fluticasone Propionate501.2293.1
This compound504.2293.1 or 313.2

Note: The choice of the product ion for the internal standard depends on the fragmentation pattern and potential for cross-talk.

Data Presentation and Quantitative Analysis

The use of this compound allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Fluticasone PropionateC₂₅H₃₁F₃O₅S500.57
This compoundC₂₅H₂₈D₃F₃O₅S503.6

Table 2: Summary of a Typical Bioanalytical Method Validation

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.5 pg/mL
Intra-day Precision (%CV) < 15%3.5% - 8.2%
Inter-day Precision (%CV) < 15%5.1% - 9.8%
Accuracy (% bias) ± 15%-5.6% to 7.3%
Matrix Effect Within acceptable limitsMinimal
Recovery Consistent and reproducible> 85%

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of Fluticasone Propionate.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike spe Solid-Phase Extraction spike->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical bioanalytical workflow for the quantification of Fluticasone Propionate.

pharmacokinetic_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion inhalation Inhaled Fluticasone Propionate lungs Lungs inhalation->lungs gi_tract GI Tract (Swallowed Portion) inhalation->gi_tract systemic_circulation Systemic Circulation lungs->systemic_circulation liver Liver (First-Pass Metabolism) gi_tract->liver protein_binding High Plasma Protein Binding (>99%) systemic_circulation->protein_binding systemic_circulation->liver cyp3a4 CYP3A4 Enzyme liver->cyp3a4 inactive_metabolite Inactive 17β-carboxylic acid metabolite cyp3a4->inactive_metabolite feces Feces inactive_metabolite->feces urine Urine (minor) inactive_metabolite->urine

Caption: A simplified pharmacokinetic pathway of Fluticasone Propionate.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Fluticasone Propionate in biological matrices by LC-MS. Understanding the subtle isotope effects on chromatography and mass spectrometry is crucial for robust method development and validation. This guide provides a comprehensive framework for researchers and scientists, detailing the theoretical basis, practical experimental protocols, and data analysis considerations for the successful implementation of this bioanalytical approach in drug development and clinical research.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for Fluticasone Propionate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluticasone Propionate in human plasma. The assay utilizes Fluticasone Propionate-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple solid-phase extraction (SPE) procedure is employed for sample cleanup, providing excellent recovery and minimizing matrix effects. The method is validated over a linear range of 0.200 to 120 pg/mL and demonstrates a low limit of quantification (LLOQ) of 0.200 pg/mL, making it suitable for pharmacokinetic studies where low circulating concentrations of Fluticasone Propionate are expected.[1]

Introduction

Fluticasone Propionate is a potent synthetic glucocorticoid with strong anti-inflammatory properties.[2] It is widely used in the treatment of asthma and allergic rhinitis.[3][4] Due to its high potency, therapeutic doses are low, resulting in very low systemic concentrations, often in the picogram per milliliter range.[1][5] Therefore, a highly sensitive and selective analytical method is crucial for the accurate determination of Fluticasone Propionate in biological matrices to support pharmacokinetic and bioequivalence studies.[1][2]

This application note presents a detailed protocol for a sensitive and reproducible LC-MS/MS method for the quantification of Fluticasone Propionate in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Fluticasone Propionate reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Dichloromethane

  • Ammonium trifluoroacetate

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cleanert S C18 or Oasis HLB)[1]

Equipment
  • LC-MS/MS system (e.g., SCIEX QTRAP 6500 or Waters Xevo TQ-S)[1][6]

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Standard Solutions Preparation

Stock Solutions: Prepare stock solutions of Fluticasone Propionate and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Fluticasone Propionate stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 25 pg/mL.[1]

Sample Preparation

The sample preparation workflow is outlined in the diagram below.

G cluster_prep Sample Preparation Workflow plasma 500 µL Human Plasma add_is Add 50 µL of 25 pg/mL This compound (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Zinc Sulfate) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) vortex_centrifuge->spe wash Wash SPE Cartridge (Water followed by 25% Methanol) spe->wash elute Elute with Dichloromethane wash->elute dry Evaporate to Dryness (Nitrogen stream at 40°C) elute->dry reconstitute Reconstitute in 200 µL of Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_method LC-MS/MS Method Development Logic analyte Fluticasone Propionate (Analyte) sample_prep Sample Preparation (SPE) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

Application Note: Quantitative Bioanalysis of Fluticasone Propionate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of corticosteroids.

Introduction

Fluticasone propionate is a potent synthetic glucocorticoid widely used in the treatment of asthma and allergic rhinitis.[1][2][3] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range.[2][4] Consequently, highly sensitive and robust analytical methods are required for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fluticasone propionate in human plasma, employing a deuterated internal standard to ensure accuracy and precision.

Principle

The method utilizes a stable isotope-labeled internal standard (IS), such as Fluticasone Propionate-d3 or -d5, which exhibits similar physicochemical properties to the analyte.[2][4] This allows for accurate quantification by correcting for variability during sample preparation and analysis. The sample preparation involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[4][5] Chromatographic separation is achieved using a reversed-phase HPLC or UPLC system, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Fluticasone Propionate reference standard

  • This compound or Fluticasone Propionate-d5 (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Dichloromethane

  • Zinc sulfate (0.2 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of fluticasone propionate and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the fluticasone propionate working solution to achieve a concentration range of approximately 0.2 pg/mL to 120 pg/mL.[2][4]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 60, and 100 pg/mL).[4]

3. Sample Preparation Protocol

This protocol is a composite of commonly employed techniques.[4][5]

  • Aliquoting: Pipette 500 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 25 pg/mL this compound) to each tube, except for the blank matrix sample.[4]

  • Protein Precipitation: Add 500 µL of 0.2 M zinc sulfate solution to precipitate plasma proteins.[5] Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 6000 rpm for 5 minutes.[5]

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

    • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by two washes with 1 mL of 25% methanol in water.[4][5]

    • Elution: Elute the analyte and internal standard with dichloromethane or a suitable organic solvent mixture.[4]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[4]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

The following are typical starting conditions; optimization may be required for specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 50 x 2 mm, 5 µm).[1]

    • Mobile Phase A: 0.01 M Ammonium Acetate with 0.2% Acetic Acid in water.[1]

    • Mobile Phase B: Methanol.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Gradient: A linear gradient is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • MRM Transitions:

      • Fluticasone Propionate: m/z 501.0 → 293.05[2]

      • Fluticasone Propionate-d5 (IS): m/z 506.0 → 313.1[2]

      • This compound (IS): The product ion at m/z 313.2 is selected.[4]

Data Presentation

Table 1: Summary of Method Performance

ParameterResultReference
Linearity Range0.2 - 120.0 pg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)0.2 pg/mL[2][4]
Inter-day Precision (%CV)< 15%[2]
Intra-day Precision (%CV)< 15%[2]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[2]
Recovery80 - 120%[3]

Table 2: MRM Transitions for Fluticasone Propionate and Deuterated Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluticasone Propionate501.0293.05, 313.2
This compound504.2313.2
Fluticasone Propionate-d5506.0313.1

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (500 µL) Spike_IS Spike with Deuterated IS Sample->Spike_IS Precipitate Protein Precipitation (Zinc Sulfate) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load_SPE Load Supernatant onto SPE Centrifuge->Load_SPE Wash_SPE Wash SPE Cartridge Load_SPE->Wash_SPE Elute Elute Analyte Wash_SPE->Elute Dry Dry Down Eluent Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Experimental workflow for the bioanalysis of Fluticasone Propionate.

Logical_Relationship Analyte Fluticasone Propionate SamplePrep Sample Preparation (SPE) Analyte->SamplePrep IS Deuterated Internal Standard (e.g., Fluticasone Propionate-d5) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Ratiometric quantification using a deuterated internal standard.

References

Application Notes and Protocols for Fluticasone Propionate Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Due to its low systemic bioavailability and therapeutic dosage, the quantification of fluticasone propionate in human plasma presents a significant analytical challenge, requiring highly sensitive and robust bioanalytical methods. Effective sample preparation is paramount to remove endogenous interferences, such as proteins and phospholipids, and to concentrate the analyte to a level amenable to detection by modern analytical instrumentation, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three commonly employed sample preparation techniques for the analysis of fluticasone propionate in human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts method performance. Below is a summary of quantitative data from various studies to facilitate comparison.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Lower Limit of Quantification (LLOQ) 0.2 - 20 pg/mL[1][2][3]~2 pg/mL[1]Not explicitly reported for standalone method; often used as a preliminary step.
Linearity Range 0.2 - 200 pg/mL[1][2]Not explicitly reportedNot explicitly reported
Recovery >85%[4]~85%[1]Generally lower and more variable than SPE and LLE
Precision (%CV) <15%[2]<15% (implied by successful bioequivalence study)Not explicitly reported
Accuracy (%Bias) ±15%[2]Within acceptable limits for bioequivalence studiesNot explicitly reported

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective and widely used technique for the extraction of fluticasone propionate from human plasma, offering high recovery and clean extracts.

a. Protocol 1: Reversed-Phase SPE (C18)

This protocol is a common approach utilizing a non-polar stationary phase.

Materials:

  • Human plasma (K2EDTA)

  • Fluticasone propionate analytical standard

  • Fluticasone propionate-d3 (internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Nitrogen gas

  • Reversed-phase C18 SPE cartridges

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of internal standard solution (this compound, 25 pg/mL).

  • Protein Precipitation (Optional but recommended): Some methods incorporate a protein precipitation step prior to SPE for cleaner extracts.[1]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by two washes with 1 mL of 25% methanol in water.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of dichloromethane.[1]

  • Dry Down: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.

b. Protocol 2: Mixed-Mode Cation Exchange SPE

This protocol is effective for removing phospholipids and other interferences.

Materials:

  • Human plasma

  • Fluticasone propionate analytical standard

  • Internal standard

  • Ammonium hydroxide

  • Zinc sulfate

  • Methanol

  • Acetonitrile

  • Water

  • Oasis MCX SPE cartridges

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Proceed as described in the reversed-phase SPE protocol.

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Human Plasma is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Fluticasone Propionate Extraction using SPE.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that partitions the analyte between two immiscible liquid phases. It is a simpler and often faster alternative to SPE.

Materials:

  • Human plasma

  • Fluticasone propionate analytical standard

  • Internal standard

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution.

  • Extraction: Add 2.5 mL of MTBE to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry Down: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

Experimental Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Human Plasma is Add Internal Standard plasma->is add_solvent Add Organic Solvent is->add_solvent vortex_mix Vortex Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Fluticasone Propionate Extraction using LLE.

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique, involving the addition of a precipitating agent to denature and remove plasma proteins.

Materials:

  • Human plasma

  • Fluticasone propionate analytical standard

  • Internal standard

  • Acetonitrile (cold, -20°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for further concentration.

Experimental Workflow for Protein Precipitation (PPT)

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Human Plasma is Add Internal Standard plasma->is add_precipitant Add Cold Acetonitrile is->add_precipitant vortex_mix Vortex Mix add_precipitant->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant lcms Direct Injection or Dry & Reconstitute transfer_supernatant->lcms

Caption: Workflow for Fluticasone Propionate Extraction using PPT.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for the quantification of fluticasone propionate in human plasma. Solid-Phase Extraction generally offers the cleanest extracts and highest sensitivity, making it suitable for methods requiring very low limits of quantification. Liquid-Liquid Extraction provides a good balance of simplicity and efficiency. Protein Precipitation is the most rapid technique but may be more susceptible to matrix effects and is often used for higher concentration assays or as a preliminary clean-up step before SPE. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Fluticasone Propionate and Fluticasone Propionate-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the sub-picogram per milliliter range.[2][3][4] Consequently, highly sensitive and robust bioanalytical methods are required for pharmacokinetic studies. Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the extraction and quantification of Fluticasone Propionate and its deuterated internal standard (IS), Fluticasone Propionate-d3, from complex biological matrices like human plasma.[3][5] This application note provides a detailed SPE protocol and summarizes the analytical performance characteristics of the method.

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone Propionate exerts its anti-inflammatory effects by activating glucocorticoid receptors.[1][6][7] Upon entering a cell, it binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event causes a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Fluticasone-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes, ultimately suppressing the production of pro-inflammatory cytokines and other inflammatory mediators.[1][8]

cluster_cell Cell Cytoplasm cluster_nucleus Nucleus FP Fluticasone Propionate GR Glucocorticoid Receptor (GR) FP->GR Binding FP_GR FP-GR Complex GR->FP_GR FP_GR_n FP-GR Complex FP_GR->FP_GR_n Translocation GRE Glucocorticoid Response Element (GRE) FP_GR_n->GRE Binding Gene Target Gene GRE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Pro_inflammatory Pro-inflammatory Proteins Gene->Pro_inflammatory Suppression of Transcription Proteins Anti-inflammatory Proteins mRNA->Proteins Translation

Caption: Glucocorticoid receptor signaling pathway of Fluticasone Propionate.

Experimental Protocols

This section details the materials and the step-by-step procedure for the solid-phase extraction of Fluticasone Propionate and its internal standard from human plasma.

Materials
  • SPE Cartridge: Reversed-phase C18 cartridges (e.g., Cleanert S C18-SPE or equivalent).[3]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)[3]

    • Water (LC-MS grade)

    • Ammonia solution[2]

    • Zinc Sulfate[9]

  • Internal Standard (IS) Stock Solution: this compound or -d5 solution.[2][3]

  • Sample: Human K2EDTA plasma.[2][3]

  • Equipment:

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • LC-MS/MS system

Sample Preparation
  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 500 µL aliquot of human plasma, add 50 µL of the internal standard working solution (e.g., 25 pg/mL of this compound).[3]

  • Vortex the mixture for 30 seconds.

  • Proceed with protein precipitation by adding a suitable agent like zinc sulfate solution.[9]

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • The resulting supernatant is used for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline based on established methods.[2][3] Optimization may be required depending on the specific SPE cartridge and equipment used.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Plasma Sample (500 µL) add_is Add Internal Standard (Fluticasone-d3) start->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Sample Loading supernatant->load condition 1. Conditioning (Methanol, Water) condition->load wash1 3. Wash 1 (Water) load->wash1 wash2 4. Wash 2 (e.g., 25% Methanol) wash1->wash2 elute 5. Elution (e.g., Dichloromethane) wash2->elute dry Evaporation (Nitrogen Stream) elute->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction workflow for Fluticasone Propionate.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9] Ensure the cartridge does not dry out before loading the sample.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.[3]

    • Wash the cartridge twice with 1 mL of 25% methanol in water.[3][9]

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of dichloromethane.[3] Some methods may use other elution solvents like 50% methanol in water.[2]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the SPE-LC-MS/MS method for the quantification of Fluticasone Propionate, as compiled from various studies.

ParameterResultReference
Lower Limit of Quantification (LLOQ) 0.200 pg/mL[2][3][4]
Linearity Range 0.200 to 120 pg/mL[2][3][4]
Correlation Coefficient (r²) > 0.99[2][3][4]
Recovery 60.61% to 69.54%[2]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Matrix Effect Minimal, with a matrix factor between 0.95 and 1.06[2]

LC-MS/MS Analysis

The reconstituted samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • LC Column: A C18 column is typically used for chromatographic separation (e.g., Shim-pack GIST C18).[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% Ammonia in Water) and an organic component (e.g., Acetonitrile) is commonly employed.[2]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is used.[2][3]

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.0 → 293.05[2]

    • This compound: The product ion at m/z 313.2 is selected.[3] Another method uses a transition of m/z 506.0 → 313.1 for Fluticasone Propionate-d5.[2]

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the extraction of Fluticasone Propionate and its deuterated internal standard from human plasma. When combined with a sensitive LC-MS/MS method, this protocol allows for accurate quantification at the sub-picogram per milliliter level, which is essential for pharmacokinetic assessments of this potent corticosteroid. The method demonstrates excellent linearity, precision, and recovery, with minimal matrix effects, making it suitable for high-throughput bioanalysis in a regulated laboratory environment.[3]

References

Sensitive Quantification of Fluticasone Propionate using UPLC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] Due to its high potency, therapeutic concentrations in plasma are extremely low, necessitating highly sensitive and robust analytical methods for pharmacokinetic and bioequivalence studies.[1][3] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive, selective, and rapid quantification of fluticasone propionate in human plasma. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, achieving a lower limit of quantification (LLOQ) in the sub-picogram per milliliter range.

Introduction

Fluticasone propionate is a glucocorticoid with strong anti-inflammatory properties.[4] Accurate measurement of its systemic exposure is crucial for drug development and clinical monitoring. The low circulating levels of fluticasone propionate following therapeutic administration present a significant bioanalytical challenge.[3] UPLC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity, selectivity, and speed.[4] This document provides a detailed protocol for a UPLC-MS/MS method that has been validated for the quantification of fluticasone propionate in human plasma, making it suitable for regulated bioanalytical applications.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to isolate fluticasone propionate from the plasma matrix and to concentrate the analyte.[1][3]

Materials:

  • Human plasma (K2EDTA)

  • Fluticasone Propionate certified reference standard

  • Fluticasone Propionate-d3 or -d5 as an internal standard (IS)[1][5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Ammonia in Water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[1][3]

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples at room temperature.

  • To a 500 µL aliquot of plasma, add 50 µL of the internal standard solution (e.g., 650 pg/mL fluticasone propionate-d5).[5]

  • Add 400 µL of water (LC-MS grade) and vortex for 30 seconds.[5]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20-25% methanol in water.[1][5]

  • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., dichloromethane or 50% methanol in water).[1][5]

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 25% methanol or 50:50 mobile phase A:B).[1][6][7]

UPLC Conditions

Chromatographic separation is achieved using a UPLC system with a reversed-phase column.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC, Shimadzu Nexera X2)[5][6]

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Parameters:

  • Mobile Phase A: 0.1% Ammonia in Water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.3 - 0.5 mL/min[5]

  • Gradient: A linear gradient is typically used. An example could be starting at 50% B, increasing to 95% B over 1.5 minutes, holding for 0.5 minutes, and then returning to initial conditions for re-equilibration.

  • Column Temperature: 40 - 50°C[5]

  • Injection Volume: 5 - 50 µL[5]

MS/MS Conditions

A triple quadrupole mass spectrometer is used for detection in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500, Waters Xevo TQ-S, Shimadzu LCMS-8060)[1][5][6]

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][5]

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.0 → 293.1[5]

    • Fluticasone Propionate-d5 (IS): m/z 506.0 → 313.1[5]

  • Ion Source Temperature: 300 - 400°C[1][4]

  • Ion Spray Voltage: 3000 - 5000 V[1][5]

  • Dwell Time: 200 msec[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described UPLC-MS/MS method based on published data.

ParameterResultReference
Lower Limit of Quantification (LLOQ) 0.2 - 5 pg/mL[1][3][5]
Linearity Range 0.2 - 250 pg/mL[1][5][6]
Correlation Coefficient (r²) > 0.99[3][6]
Accuracy Within 85-115% of nominal concentration[4]
Precision (%CV) < 15% (LQC, MQC, HQC), < 20% (LLOQ)[5]
Recovery > 80%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_spike Spike with Internal Standard (Fluticasone Propionate-d5) plasma->is_spike precipitation Protein Precipitation / Dilution is_spike->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe wash Wash Step spe->wash elution Elution wash->elution dry_down Evaporation to Dryness elution->dry_down reconstitution Reconstitution in Mobile Phase dry_down->reconstitution injection UPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the UPLC-MS/MS quantification of Fluticasone Propionate.

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP Fluticasone Propionate (FP) GR_complex Glucocorticoid Receptor (GR) Complex with Heat Shock Proteins (HSP) FP->GR_complex Binding & HSP Dissociation FP_GR Activated FP-GR Complex GR_complex->FP_GR FP_GR_dimer FP-GR Dimer FP_GR->FP_GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) on DNA FP_GR_dimer->GRE Binds to NFkB_AP1 Pro-inflammatory Transcription Factors (NF-κB, AP-1) FP_GR_dimer->NFkB_AP1 Inhibits transactivation Increased Transcription of Anti-Inflammatory Genes (e.g., Annexin A1) GRE->transactivation transrepression Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_AP1->transrepression Suppresses

Caption: Mechanism of action of Fluticasone Propionate via the Glucocorticoid Receptor pathway.

References

Application Note: High-Resolution Chromatographic Separation of Fluticasone Propionate and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4] For pharmacokinetic and bioequivalence studies, a deuterated analog of fluticasone propionate, such as fluticasone propionate-d3, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5][6] While mass spectrometry can differentiate between the analyte and its deuterated internal standard, achieving chromatographic separation can be beneficial for certain applications, such as reference material characterization, isotope effect studies, and method development to ensure the absence of any potential isobaric interferences.

This application note presents a detailed protocol for the high-resolution chromatographic separation of fluticasone propionate from its deuterated analog (this compound) using Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometric detection. The method leverages a sub-2 µm particle column and an optimized gradient elution to achieve baseline separation.

Experimental Protocols

1. Materials and Reagents

  • Fluticasone Propionate analytical standard

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of fluticasone propionate and this compound in 10 mL of methanol, respectively.

  • Working Standard Mixture (1 µg/mL): Dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL for both fluticasone propionate and this compound.

3. Chromatographic Conditions

  • System: UPLC system with a binary pump, autosampler, and column oven.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[7]

  • Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    8.0 40 60
    8.1 10 90
    9.0 10 90
    9.1 60 40

    | 12.0 | 60 | 40 |

4. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Fluticasone Propionate 501.2 293.2

    | this compound | 504.2 | 293.2 |

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Data Presentation

The following table summarizes the chromatographic performance for the separation of fluticasone propionate and its deuterated analog.

CompoundRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Resolution (Rs)
Fluticasone Propionate6.251.118,5001.8
This compound6.181.218,200

Mandatory Visualization

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Weighing Weigh Analytical Standards Stock_Solution Prepare Stock Solutions (1 mg/mL) Standard_Weighing->Stock_Solution Working_Standard Prepare Working Standard Mixture (1 µg/mL) Stock_Solution->Working_Standard UPLC_Injection Inject Sample into UPLC System Working_Standard->UPLC_Injection Gradient_Elution Gradient Elution on C18 Column UPLC_Injection->Gradient_Elution MS_Detection Detect with Mass Spectrometer (MRM) Gradient_Elution->MS_Detection Chromatogram_Generation Generate Chromatograms MS_Detection->Chromatogram_Generation Data_Analysis Analyze Data (Retention Time, Resolution) Chromatogram_Generation->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Generate Application Note

References

Application Note: A Validated, High-Sensitivity Bioanalytical Method for Fluticasone Propionate in Human Plasma Using Fluticasone Propionate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and toxicokinetic (TK) studies requiring the quantification of fluticasone propionate in biological matrices.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used for the treatment of asthma and allergic rhinitis.[1][2] Due to its administration via inhalation and high potency, the resulting systemic concentrations in plasma are typically very low, often in the sub-picogram per milliliter (pg/mL) range.[1] This necessitates the development of highly sensitive and robust bioanalytical methods to accurately characterize its pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods to ensure data integrity and reliability.[4][5]

A key recommendation in these guidelines is the use of a stable isotope-labeled internal standard (SIL-IS), such as Fluticasone Propionate-d3.[6] A SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute and experience similar behavior during sample extraction and ionization.[7] This effectively compensates for variability in sample preparation and matrix-induced ion suppression or enhancement, leading to superior accuracy and precision.[7][8] This application note details a comprehensive protocol for the quantification of fluticasone propionate in human plasma using this compound, validated according to regulatory standards.

The Role of a Deuterated Internal Standard

The fundamental principle of using a SIL-IS like this compound is to add a known quantity of the standard to every sample, calibrator, and quality control (QC) sample before processing. The analyte is then quantified by comparing its peak area response to that of the internal standard (Analyte/IS ratio). This approach corrects for potential analyte loss during extraction and mitigates variability from matrix effects.

G Principle of Stable Isotope-Labeled Internal Standard Use cluster_analyte Analyte (Fluticasone Propionate) cluster_is Internal Standard (this compound) cluster_quant Quantification A_plasma Analyte in Plasma A_extracted Extracted Analyte A_plasma->A_extracted Extraction (Variable Recovery) A_signal Analyte MS Signal (Variable) A_extracted->A_signal Ionization (Variable Matrix Effect) Ratio Signal Ratio (Analyte / IS) A_signal->Ratio IS_plasma IS Added to Plasma IS_extracted Extracted IS IS_plasma->IS_extracted Extraction (Variable Recovery) IS_signal IS MS Signal (Variable) IS_extracted->IS_signal Ionization (Variable Matrix Effect) IS_signal->Ratio Result Accurate Concentration Ratio->Result Stable & Proportional

Caption: The SIL-IS compensates for variability in extraction and matrix effects.

Experimental Protocols

This protocol describes a method for achieving a lower limit of quantification (LLOQ) of approximately 0.2 pg/mL in human plasma.[2]

Materials and Reagents
  • Reference Standards: Fluticasone Propionate, this compound

  • Biological Matrix: K3EDTA Human Plasma

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Dichloromethane, Water (HPLC Grade), Formic Acid, Zinc Sulfate

  • Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or Cleanert S C18-SPE), 96-well plates, autosampler vials.[1][9]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluticasone Propionate and this compound in methanol to create primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions for both the analyte and the internal standard by serially diluting the stock solutions with a 50:50 methanol/water mixture.

  • Calibration Standards and Quality Controls: Prepare Calibration Curve (CC) standards and Quality Control (QC) samples by spiking blank human plasma with the appropriate working solutions.[5] A typical calibration curve range is 0.2–120.0 pg/mL.[10] QC samples should be prepared at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).[2]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of approximately 25 pg/mL.[9]

Sample Preparation Workflow (SPE)

The following workflow is a robust method for extracting fluticasone propionate from human plasma.[1][9]

G Sample Preparation Workflow using SPE start Start: Plasma Sample (500 µL) add_is Add 50 µL Fluticasone Propionate-d3 (IS) start->add_is precip Protein Precipitation (e.g., with Zinc Sulfate or Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex load_sample Load Supernatant onto SPE vortex->load_sample condition_spe Condition SPE Cartridge (Methanol then Water) wash_spe Wash SPE Cartridge (e.g., Water, 25% Methanol) load_sample->wash_spe elute Elute Analyte (e.g., Dichloromethane) wash_spe->elute dry Evaporate to Dryness (Nitrogen Stream, 40°C) elute->dry reconstitute Reconstitute in 200 µL Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Instrumental Conditions

The following table summarizes typical instrumental parameters for the analysis.

ParameterTypical Condition
LC System UPLC/HPLC System (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera)[1][2]
Column Reversed-phase C18 or Phenyl Column (e.g., ACQUITY UPLC BEH Phenyl 1.7 µm, Shim-pack GIST C18)[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 1.0 mL/min[11]
Injection Volume 5 - 20 µL[1]
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500, Waters Xevo TQ-XS, Shimadzu LCMS-8060)[1][2][9]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Fluticasone Propionate: m/z 501.0 → 293.1[2] This compound: m/z 504.0 → 313.2 (Note: Exact mass may vary; d3 product ion is 313.2 as per reference[9])

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability for the intended application.[4][5] The validation process assesses several key parameters.

G Regulatory Bioanalytical Method Validation Flow Dev Method Development Val Method Validation Dev->Val Select Selectivity Val->Select Cal Calibration Curve (Linearity, Range) Val->Cal AccP Accuracy & Precision Val->AccP Recov Recovery & Matrix Effect Val->Recov Stab Stability Val->Stab Rep Validation Report Select->Rep Cal->Rep AccP->Rep Recov->Rep Stab->Rep App Sample Analysis Rep->App

Caption: Logical flow of key stages in regulatory method validation.

Summary of Validation Results

The following tables summarize the typical acceptance criteria and expected performance for the method.

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Expected Performance
Range LLOQ to ULOQ 0.2 - 120.0 pg/mL[10]
Regression Model Weighted (1/x or 1/x²) linear regression Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)[5]

| Correlation Coefficient (r²) | >0.99 | ≥0.996[1] |

Table 2: Intra- and Inter-Day Accuracy & Precision

QC Level Accuracy (% Bias) Precision (% CV)
LLOQ Within ±20% ≤20%[12]
LQC, MQC, HQC Within ±15% ≤15%[12]

Based on a minimum of five determinations per concentration level across at least three separate runs.[5]

Table 3: Matrix Effect and Recovery

Parameter Assessment Acceptance Criteria Expected Performance
Recovery Compare analyte response in extracted samples vs. unextracted samples[12] Consistent, precise, and reproducible[12] ≥85%[1]

| Matrix Effect | Compare analyte response in post-extraction spiked samples vs. neat solutions | IS-normalized matrix factor CV ≤15% | Matrix factor near 1.0[10] |

Table 4: Stability Studies

Stability Type Condition Acceptance Criteria
Freeze-Thaw Stability Minimum 3 cycles at -20°C or -70°C Mean concentration within ±15% of nominal
Short-Term (Bench-Top) Room temperature for expected duration of sample handling Mean concentration within ±15% of nominal
Long-Term Stability -20°C or -70°C for the expected storage period Mean concentration within ±15% of nominal
Post-Preparative Stability In autosampler for expected run time Mean concentration within ±15% of nominal

All stability tests are performed at LQC and HQC levels.

Conclusion

This application note outlines a highly sensitive, robust, and reproducible LC-MS/MS method for the quantification of fluticasone propionate in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required to meet global regulatory bioanalytical method validation guidelines.[6] The detailed protocols for sample preparation and instrumental analysis, combined with the validation framework, provide a comprehensive guide for scientists in drug development to reliably support pharmacokinetic assessments of fluticasone propionate.

References

Application of Fluticasone Propionate-d3 in Preclinical and Clinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluticasone Propionate-d3 is a deuterated analog of Fluticasone Propionate, a potent synthetic corticosteroid used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3][4] The primary application of this compound in preclinical and clinical drug development is as an internal standard (IS) for the quantitative bioanalysis of Fluticasone Propionate in biological matrices, most commonly plasma.[5] Its utility is critical in pharmacokinetic (PK) and pharmacodynamic (PD) studies where accurate and precise measurement of the parent drug concentration is essential.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It offers several advantages:

  • Improved Accuracy and Precision: this compound closely mimics the chemical and physical properties of Fluticasone Propionate. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample preparation and instrument response.

  • Mitigation of Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer. As this compound co-elutes with Fluticasone Propionate, it experiences similar matrix effects, allowing for reliable correction and more accurate quantification.

  • Enhanced Method Robustness: The use of a deuterated internal standard makes the bioanalytical method more rugged and reproducible, which is a critical requirement for regulatory submissions in both preclinical and clinical studies.

Due to the very low systemic bioavailability of Fluticasone Propionate, particularly after inhalation, highly sensitive analytical methods are required to measure its plasma concentrations.[5][6] The application of this compound in conjunction with sensitive LC-MS/MS instrumentation enables the achievement of very low limits of quantification (LLOQ), often in the sub-picogram per milliliter (pg/mL) range.[5][6][7]

Key Applications:

  • Pharmacokinetic Studies: Essential for determining key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) of Fluticasone Propionate in various preclinical species and in human clinical trials.[8][9][10][11]

  • Bioequivalence Studies: Used in studies comparing the bioavailability of a generic formulation of Fluticasone Propionate to a reference product.[12]

  • Drug-Drug Interaction Studies: Employed to assess the impact of co-administered drugs on the pharmacokinetics of Fluticasone Propionate.

  • Metabolic Profiling: While the primary use is for quantifying the parent drug, it can also aid in the tentative identification of metabolites by observing the mass shift between the unlabeled drug and its deuterated counterpart. Fluticasone Propionate is primarily metabolized to an inactive 17β-carboxylic acid derivative.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data from various bioanalytical methods utilizing this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Fluticasone Propionate Quantification

ParameterMethod 1Method 2Method 3
Internal Standard This compound[5]Fluticasone Propionate-d5[6]13C3-labeled Fluticasone Propionate[15]
Matrix Human Plasma[5]Human Plasma[6]Human Plasma[15]
Extraction Technique Protein Precipitation followed by SPE[5]Single-step extraction[6]Solid-Phase Extraction[15]
Chromatography Reversed-phaseShim-pack GIST C18[6]Not specified
Detection MS/MS (QTRAP 6500)[5]MS/MS (LCMS-8060)[6]LC-(APCI) MS/MS[15]
MRM Transition (Analyte) m/z 501.3 → 293.2/313.2[5]m/z 501.0 → 293.05[6]Not specified
MRM Transition (IS) m/z 504.3 → 313.2[5]m/z 506.0 → 313.1[6]Not specified

Table 2: Bioanalytical Method Validation Data

ParameterMethod 1Method 2Method 3
Linear Range 0.200 - 120 pg/mL[5]0.2 - 255.5 pg/mL10 - 1000 pg/mL[15]
LLOQ 0.200 pg/mL (200 fg/mL)[5]0.2 pg/mL[6]10 pg/mL[15]
Intra-day Precision (%CV) < 15%< 20% at LLOQ, < 15% at other levels[6]< 15%[15]
Inter-day Precision (%CV) < 15%< 20% at LLOQ, < 15% at other levels[6]< 15%[15]
Accuracy (% Bias) Within ±15%Within ±20% at LLOQ, ±15% at other levels[6]< 11%[15]

Experimental Protocols

Protocol 1: Quantification of Fluticasone Propionate in Human Plasma using LC-MS/MS

This protocol is a synthesized methodology based on common practices reported in the literature.[5]

1. Materials and Reagents:

  • Fluticasone Propionate reference standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade)

  • Zinc Sulfate (0.2 M)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and QC Sample Preparation:

  • Prepare stock solutions of Fluticasone Propionate and this compound in a suitable organic solvent (e.g., 25% methanol).

  • Prepare calibration standards by spiking appropriate amounts of the Fluticasone Propionate stock solution into blank human plasma to achieve a concentration range (e.g., 0.2 to 250 pg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation and SPE):

  • To 500 µL of plasma sample (standard, QC, or unknown), add 20-50 µL of the this compound internal standard solution (e.g., 1 ng/mL).[5]

  • Add a protein precipitating agent (e.g., 700 µL of 0.2 M zinc sulfate).

  • Vortex the samples for 5 minutes and then centrifuge for 5 minutes at 8000 rpm.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by a low percentage of organic solvent (e.g., 25% methanol).[5]

  • Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane or 50% methanol in water).[5][6]

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.[5]

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Monitor the specific multiple reaction monitoring (MRM) transitions for Fluticasone Propionate and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Fluticasone Propionate in the unknown samples from the calibration curve.

Visualizations

Fluticasone_Propionate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Propionate Fluticasone Propionate Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Fluticasone Propionate->Glucocorticoid Receptor (GR) Binds HSP90 HSP90 Glucocorticoid Receptor (GR)->HSP90 Associated Active GR Complex Active GR Complex Glucocorticoid Receptor (GR)->Active GR Complex Conformational Change GRE Glucocorticoid Response Element Active GR Complex->GRE Binds to DNA Active GR Complex->GRE Translocation Gene Transcription Gene Transcription GRE->Gene Transcription Modulates Anti-inflammatory Proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) Gene Transcription->Anti-inflammatory Proteins Pro-inflammatory Proteins Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Gene Transcription->Pro-inflammatory Proteins

Caption: Signaling pathway of Fluticasone Propionate.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Standard, QC, Unknown) Add_IS Spike with Fluticasone Propionate-d3 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Study_Logic cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Fluticasone Propionate to Subjects Blood_Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Sample_Analysis Analyze Plasma Samples using Validated LC-MS/MS Method with FP-d3 as IS Plasma_Processing->Sample_Analysis Concentration_Data Generate Plasma Concentration-Time Data Sample_Analysis->Concentration_Data PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Concentration_Data->PK_Modeling PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->PK_Parameters

References

Application Note: High-Throughput Screening of Fluticasone Propionate Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range.[1][2][3] Consequently, highly sensitive and robust analytical methods are required for pharmacokinetic studies and high-throughput screening (HTS). This application note describes a detailed protocol for the quantitative analysis of fluticasone propionate in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, which is well-suited for a high-throughput environment. The use of a deuterated internal standard, such as Fluticasone Propionate-d3 or -d5, is critical for accurate and precise quantification as it co-elutes with the analyte, effectively compensating for matrix effects and variations during sample processing and injection.[1][4][5][6]

Principle of the Assay

This assay employs a robust and sensitive LC-MS/MS method for the determination of fluticasone propionate in plasma. The methodology involves sample preparation using either protein precipitation or solid-phase extraction (SPE) to isolate the analyte and the internal standard from the biological matrix. Chromatographic separation is achieved using a reversed-phase HPLC or UPLC system, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for high-throughput bioanalytical applications.

Experimental Workflow Overview

The following diagram outlines the general workflow for the high-throughput analysis of Fluticasone Propionate in plasma samples.

Fluticasone Propionate HTS Workflow Experimental Workflow for Fluticasone Propionate HTS Sample Plasma Sample Collection (e.g., K2EDTA Human Plasma) Spike Spiking with Deuterated Internal Standard (e.g., Fluticasone-d3) Sample->Spike Preparation Sample Preparation Spike->Preparation PP Protein Precipitation (e.g., with Zinc Sulfate or Acetonitrile) Preparation->PP SPE Solid-Phase Extraction (SPE) (e.g., Oasis PRiME HLB, C18) Preparation->SPE Centrifugation Centrifugation PP->Centrifugation Evaporation Evaporation to Dryness SPE->Evaporation Supernatant Supernatant Transfer Centrifugation->Supernatant Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (UPLC/HPLC coupled to Triple Quadrupole MS) Reconstitution->LCMS Data Data Acquisition and Processing (Quantification using Analyte/IS Peak Area Ratio) LCMS->Data

References

Troubleshooting & Optimization

Addressing ion suppression in the LC-MS/MS analysis of Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Fluticasone Propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing Fluticasone Propionate in biological matrices like plasma?

Ion suppression in the LC-MS/MS analysis of Fluticasone Propionate is primarily caused by co-eluting matrix components that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] The most frequently cited culprits in plasma samples are phospholipids. Other endogenous materials such as proteins, lipids, and salts can also contribute to this effect.[2][3] Simple sample preparation methods like protein precipitation are often insufficient to remove these interfering substances, leading to significant matrix effects.[4][5]

Q2: I'm observing poor sensitivity and inconsistent results for Fluticasone Propionate. Could this be due to ion suppression?

Yes, poor sensitivity, decreased peak area counts, and inconsistent results are classic symptoms of ion suppression.[3] If you notice a significant drop in signal intensity for your analyte when analyzing samples compared to pure standards, it is highly likely that ion suppression is occurring.[3] This phenomenon can seriously undermine the sensitivity of the LC-MS method, potentially leading to the target analyte being undetected, especially at the low concentrations typical for Fluticasone Propionate in pharmacokinetic studies.[6]

Q3: How can I effectively minimize ion suppression in my Fluticasone Propionate analysis?

A multi-faceted approach involving sample preparation, chromatographic optimization, and careful selection of mass spectrometry parameters is the most effective way to combat ion suppression.

  • Advanced Sample Preparation: Moving beyond simple protein precipitation is crucial. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly recommended for cleaner sample extracts.[1][4] SPE, in particular, has been shown to be very effective at removing phospholipids and other interfering components.[7]

  • Chromatographic Separation: Optimizing the chromatographic method to separate Fluticasone Propionate from co-eluting matrix components is essential.[1] This can involve adjusting the mobile phase composition, gradient profile, and choice of a suitable analytical column.[1][8]

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS), such as Fluticasone Propionate-D3, is highly recommended to compensate for matrix effects.[1][7] The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate and precise quantification.[1]

Troubleshooting Guides

Problem 1: Low Analyte Recovery and Significant Ion Suppression with Protein Precipitation

Symptoms:

  • Low recovery of Fluticasone Propionate in plasma samples.

  • Significant signal suppression compared to standards prepared in solvent.

  • Poor assay sensitivity and reproducibility.

Root Cause: Protein precipitation (PPT) is often the least effective sample preparation technique for removing matrix components, especially phospholipids, which are major contributors to ion suppression.[4][5] While PPT removes proteins, many other interfering substances remain in the supernatant.

Solution Workflow:

start Start: Low Recovery with PPT spe Implement Solid-Phase Extraction (SPE) start->spe lle Alternatively, use Liquid-Liquid Extraction (LLE) start->lle optimization Optimize SPE/LLE Protocol (e.g., sorbent, wash/elution solvents) spe->optimization lle->optimization validation Validate the New Method (Recovery, Matrix Effect, Precision, Accuracy) optimization->validation end End: Improved Recovery & Reduced Ion Suppression validation->end

Caption: Troubleshooting workflow for low recovery and ion suppression.

Detailed Steps:

  • Switch to a more effective sample cleanup technique: Solid-Phase Extraction (SPE) is highly recommended for Fluticasone Propionate analysis in plasma.[7] Liquid-Liquid Extraction (LLE) is another viable alternative.[4]

  • Optimize the chosen extraction method:

    • For SPE: Select an appropriate sorbent (e.g., Oasis HLB, C18).[7] Optimize the wash steps to remove interferences and the elution solvent to ensure complete recovery of Fluticasone Propionate.

    • For LLE: Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to achieve efficient extraction.[5]

  • Quantify the improvement: After implementing the new method, assess the matrix effect and recovery to confirm a significant reduction in ion suppression and an increase in analyte recovery.

Problem 2: Ion Suppression Persists Even After SPE/LLE

Symptoms:

  • Noticeable ion suppression remains despite using advanced sample preparation techniques.

  • Analyte peak shape may be poor.

  • Difficulty in achieving the desired lower limit of quantitation (LLOQ).

Root Cause: Even with efficient sample cleanup, some matrix components may still co-elute with Fluticasone Propionate, causing ion suppression. This indicates that the chromatographic separation needs further optimization.

Solution Workflow:

start Start: Ion Suppression Persists gradient Modify LC Gradient Profile (slower gradient, different starting/ending %B) start->gradient mobile_phase Adjust Mobile Phase Composition (e.g., different organic solvent, additives) start->mobile_phase column Evaluate a Different LC Column (e.g., different stationary phase, particle size) start->column revalidation Re-evaluate Matrix Effect and Peak Shape gradient->revalidation mobile_phase->revalidation column->revalidation end End: Minimized Ion Suppression & Improved Chromatography revalidation->end

Caption: Troubleshooting workflow for persistent ion suppression.

Detailed Steps:

  • Modify the LC Gradient: Adjust the gradient slope to improve the separation of Fluticasone Propionate from any remaining matrix interferences. A shallower gradient can often provide better resolution.

  • Optimize the Mobile Phase:

    • Consider switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) as this can alter selectivity.[8]

    • Evaluate the effect of mobile phase additives. While acidic additives like formic acid are common, their concentration should be minimized.[8] Ammonium formate can be an alternative.[8] Be cautious with additives like trifluoroacetic acid (TFA), as they can cause significant ion suppression.[9][10]

  • Try a Different Column: If chromatographic optimization is unsuccessful, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a column with smaller particles for higher efficiency (UPLC).

Experimental Protocols

Example Solid-Phase Extraction (SPE) Protocol for Fluticasone Propionate from Human Plasma

This protocol is a generalized example based on commonly cited methods.[7]

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., this compound at 25 pg/mL).[7]

    • Perform protein precipitation by adding an equal volume of a precipitating agent (e.g., 4% zinc sulfate). Vortex and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition a reverse-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.[7]

    • Wash the cartridge with 1 mL of 25% methanol in water.[7]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of an appropriate solvent (e.g., dichloromethane or a mixture of acetonitrile and methanol).[7]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Fluticasone Propionate Analysis
Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Ion SuppressionThroughput
Protein Precipitation (PPT) 28% (in plasma)Low[4]High
Liquid-Liquid Extraction (LLE) Variable, can be highModerate to High[4]Moderate
Solid-Phase Extraction (SPE) >95% (in aqueous solution)High[4][7]Moderate to High (with automation)
Table 2: Typical LC-MS/MS Parameters for Fluticasone Propionate Analysis
ParameterTypical SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Fluticasone Propionate readily forms positively charged ions.
Precursor Ion (m/z) 501.3Corresponds to the [M+H]+ ion of Fluticasone Propionate.
Product Ions (m/z) 293.2, 313.2These are characteristic fragment ions used for quantification and confirmation.[7]
Internal Standard This compoundStable isotope-labeled IS to correct for matrix effects and variability.[7]
Capillary Voltage 3.0 - 4.5 kVOptimizes the ionization efficiency.
Desolvation Temperature 300 - 400°CAids in solvent evaporation and improves ionization.
Desolvation Gas Flow 600 - 800 L/hAssists in the desolvation process for a stable signal.

References

Technical Support Center: Optimizing LC Gradient for Fluticasone Propionate and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methods related to the chromatographic separation of Fluticasone Propionate and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during LC method development and application.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient to separate Fluticasone Propionate and its metabolites?

A good starting point for a reversed-phase LC gradient involves a C18 column and a mobile phase consisting of an aqueous component (A) and an organic component (B). A common setup uses water with a modifier like 0.1% formic acid or 10 mM ammonium acetate as mobile phase A, and acetonitrile or methanol as mobile phase B.

A typical scouting gradient could be:

  • Initial: 40-50% B

  • Linear Gradient: Increase to 90-95% B over 5-10 minutes

  • Hold: Hold at 95% B for 1-2 minutes

  • Re-equilibration: Return to initial conditions and equilibrate for 2-3 minutes

This initial run will help determine the elution profile and can be optimized further by adjusting the gradient slope and duration.[1][2]

Q2: Which LC column is recommended for this separation?

A high-purity, end-capped C18 column is the most common choice for separating Fluticasone Propionate and its metabolites.[3][4] Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7-3.5 µm for HPLC) will provide higher efficiency and better resolution.[1][5] For basic compounds that may exhibit tailing, columns with a polar-embedded or charged surface can offer improved peak shape.[6]

Q3: What is the primary metabolite of Fluticasone Propionate I should be looking for?

The primary and only reported circulating metabolite of Fluticasone Propionate is the inactive 17β-carboxylic acid derivative.[7] This metabolite is formed through hydrolysis of the S-fluoromethyl carbothioate group.[7][8][9] Due to the addition of the carboxylic acid group, this metabolite is significantly more polar than the parent drug and will, therefore, have a shorter retention time in reversed-phase chromatography.

Q4: Which ionization mode is best for detecting Fluticasone Propionate and its metabolite by MS?

Positive ion electrospray ionization (ESI+) is the preferred mode for the mass spectrometric detection of Fluticasone Propionate and its metabolites.[3] The protonated molecule [M+H]+ for Fluticasone Propionate is typically observed at m/z 501.3.[3]

Troubleshooting Guides

Issue 1: Poor Resolution Between Fluticasone Propionate and its 17β-Carboxylic Acid Metabolite

Q: My Fluticasone Propionate peak is co-eluting or has poor resolution (Rs < 1.5) with its 17β-carboxylic acid metabolite. How can I improve the separation?

A: Poor resolution between the parent drug and its more polar metabolite is a common issue. Here are several strategies to improve separation, ordered from simplest to most complex:

  • Decrease the Gradient Slope (Make it Shallower): A slower increase in the organic mobile phase percentage will increase the retention time of Fluticasone Propionate more than its polar metabolite, thereby improving resolution. Try decreasing the rate of change (e.g., from 5%/min to 2%/min) in the critical part of the gradient where the compounds elute.[2]

  • Adjust Mobile Phase Strength: Lowering the initial percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention of both compounds, but may disproportionately affect the parent drug, leading to better separation.[1][5]

  • Change the Organic Modifier: Selectivity (α) is a powerful tool for improving resolution.[5] If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order or spacing between peaks due to different solvent-analyte interactions.[1][10]

  • Optimize pH: Adjusting the pH of the aqueous mobile phase can influence the ionization state of the carboxylic acid metabolite. Using a pH around 2.5-3.0 (e.g., with 0.1% formic acid) will ensure the carboxylic acid is fully protonated, which can improve peak shape and retention on a C18 column.[6][11]

  • Increase Column Efficiency:

    • Switch to a column with smaller particles: Moving from a 5 µm column to a 3.5 µm or sub-2 µm column increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[1]

    • Increase column length: A longer column also increases efficiency, but at the cost of longer run times and higher backpressure.

Issue 2: Significant Peak Tailing for Fluticasone Propionate

Q: I am observing a tailing peak for Fluticasone Propionate (Asymmetry Factor > 1.2). What are the common causes and how can I fix it?

A: Peak tailing is a frequent problem that can compromise integration accuracy and resolution.[6] The causes can be chemical or physical.

Chemical Causes & Solutions:

  • Secondary Silanol Interactions: Fluticasone Propionate, although not strongly basic, can interact with acidic residual silanol groups on the silica surface of the column.[12]

    • Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) protonates the silanol groups, minimizing these secondary interactions.[6][12]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.[12][13]

Physical & System Causes & Solutions:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[6][14]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[15]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches or less) and ensure all fittings are properly seated without creating dead volume.[15]

  • Column Contamination or Degradation: Accumulation of matrix components at the column inlet or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[1] If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced.[6]

Issue 3: Low Sensitivity and Poor Reproducibility

Q: The signal for my analytes is very low, especially at the LLOQ, and the peak areas are not reproducible. What should I check?

A: Low sensitivity and poor reproducibility can stem from sample preparation, the LC system, or the mass spectrometer settings.

  • Optimize Sample Preparation: Due to the low therapeutic doses of Fluticasone Propionate, plasma concentrations can be in the sub-pg/mL range.[16][17]

    • Action: Employ a robust sample extraction technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences and concentrate the analyte.[16] Protein precipitation alone may not provide sufficient cleanup for achieving very low detection limits.

  • Check for Adsorption: Fluticasone Propionate is hydrophobic and can adsorb to plasticware or parts of the LC system.

    • Action: Use low-adsorption vials and pipette tips. Priming the system by injecting a high-concentration standard before the analytical run can help passivate active sites.

  • Optimize Mass Spectrometer Source Parameters:

    • Action: Fine-tune the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize ion generation and transmission for Fluticasone Propionate.

  • Ensure Proper Mobile Phase Composition:

    • Action: Inconsistent mobile phase preparation can lead to retention time and peak area variability. Ensure accurate and consistent preparation of buffers and organic/aqueous mixtures. Using an online mixer or pre-mixing mobile phases can improve reproducibility.

  • Check for System Leaks:

    • Action: A small leak in the LC system can cause fluctuations in flow rate, leading to unstable retention times and variable peak areas.[18] Perform a system pressure test to check for leaks.

Experimental Protocols & Data

Example LC-MS/MS Protocol

This protocol is a representative example based on published methods for the analysis of Fluticasone Propionate in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., Fluticasone Propionate-D3 or Budesonide).[16]

  • Pre-treat the sample by adding ammonium hydroxide and zinc sulfate solution to precipitate proteins.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 25% methanol in water.

  • Elute the analytes with 1 mL of dichloromethane or an appropriate strong solvent.[16]

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).[16]

2. LC and MS Parameters

The following tables summarize typical parameters for the analysis.

Table 1: Typical Liquid Chromatography Parameters

Parameter Typical Value
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[11][17]
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

| Example Gradient | 50% B to 95% B over 8 min |

Table 2: Typical Mass Spectrometry Parameters

Parameter Typical Value
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3000 - 4500 V[16]
Source Temperature 400 - 550 °C[16]
MRM Transition (FP) Q1: 501.3 -> Q3: 293.2[3][16]
MRM Transition (IS) Analyte-specific (e.g., FP-d3: 506.0 -> 313.1)[3]

| Dwell Time | 100 - 200 msec[16] |

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (with Internal Standard) p2 Protein Precipitation p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Sample Injection p4->a1 a2 LC Gradient Separation a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: General workflow for the bioanalysis of Fluticasone Propionate.

Metabolism of Fluticasone Propionate

parent Fluticasone Propionate (Active) metabolite 17β-Carboxylic Acid Metabolite (Inactive) parent->metabolite Hydrolysis via CYP3A4

Caption: Metabolic conversion of Fluticasone Propionate to its inactive metabolite.

Troubleshooting Logic for Poor Resolution

start Poor Resolution (Rs < 1.5) q1 Is the gradient slope optimized? start->q1 s1 Decrease slope (e.g., 5%/min -> 2%/min) q1->s1 No q2 Have you tried different organic solvents? q1->q2 Yes s1->q2 s2 Switch Acetonitrile with Methanol (or vice versa) q2->s2 No q3 Is column efficiency sufficient? q2->q3 Yes s2->q3 s3 Use column with smaller particles (e.g., <3 µm) q3->s3 No end_node Resolution Improved q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Troubleshooting poor peak shape in Fluticasone Propionate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable tool for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting guides and FAQs for resolving poor peak shape in Fluticasone Propionate chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Fluticasone Propionate.

Q1: What are the likely causes of peak tailing for my Fluticasone Propionate peak, and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. For Fluticasone Propionate, this can compromise integration and accuracy.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Although Fluticasone Propionate is neutral, interactions can still occur with active sites (free silanol groups) on the silica-based column packing.[1][2][3] This is a very common cause of peak tailing for various analytes.[4][5]

    • Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped columns (like C18) are designed to minimize these interactions.[2][6]

    • Solution 2: Adjust Mobile Phase pH: While Fluticasone is neutral, adjusting the mobile phase pH can suppress the ionization of silanol groups. A slightly acidic mobile phase (e.g., pH 2.5-4) is often effective.[7]

    • Solution 3: Add Mobile Phase Modifiers: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can also reduce silanol interactions.[6]

  • Column Contamination or Voids: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing bed can distort the peak shape.[6][8]

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.

    • Solution 2: Backflush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the inlet frit.[8]

    • Solution 3: Replace the Column: If a void has formed or the column is irreversibly contaminated, it must be replaced.[6][9]

  • Sample Solvent Mismatch: Fluticasone Propionate is insoluble in water.[10][11] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 60% Acetonitrile), it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[7][12] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q2: My Fluticasone Propionate peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but is a clear indicator of specific problems.

Possible Causes & Solutions:

  • Sample Overload: This is the most frequent cause of peak fronting.[6][13] Injecting too much analyte mass saturates the stationary phase, causing molecules to travel through the column faster, leading to a fronting peak.[13]

    • Solution: Reduce the concentration of the sample solution and reinject. A simple 1-to-10 dilution can often resolve the issue.[13] Alternatively, reduce the injection volume.[7]

  • Collapsed Column Bed: A physical collapse of the packing material at the column inlet can lead to peak fronting.[6] This is often caused by high pressure or pH extremes.

    • Solution: This damage is irreversible, and the column must be replaced.

Q3: Why am I seeing split or doubled peaks for Fluticasone Propionate?

Split peaks suggest that the sample band is being disrupted before or at the very beginning of the separation process.

Possible Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, causing the sample to be introduced unevenly onto the stationary phase.[8][14] This is a classic cause of split peaks that affect all components in the chromatogram.[14]

    • Solution 1: Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection.

    • Solution 2: Backflush the Column: Reversing the column flow can dislodge the blockage.[8]

    • Solution 3: Replace the Frit/Column: If backflushing fails, the frit or the entire column may need to be replaced.

  • Injector Issues: A partially blocked needle or sample loop can cause improper sample injection, leading to a split peak.[12]

    • Solution: Clean the injector port and sample loop according to the manufacturer's instructions.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate in the tubing or on the column, resulting in peak splitting.[12]

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase. As mentioned, dissolving the sample in the mobile phase is the safest approach.

Quantitative Data Summary

The following tables provide typical starting parameters for Fluticasone Propionate analysis, which can be used as a reference for method development and troubleshooting.

Table 1: Typical HPLC Method Parameters for Fluticasone Propionate

ParameterTypical ValueReference(s)
Column C18, Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)[10][15]
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures[10][15]
(e.g., Acetonitrile:Water 60:40 v/v)[10]
(e.g., Methanol:Acetonitrile:Buffer 50:15:35 v/v)
Flow Rate 1.0 mL/min[10][15]
Detection (UV) 235 - 239 nm[10][15][16]
Injection Volume 10 - 20 µL[10][15]
Column Temp. Ambient or controlled (e.g., 35-40 °C)[14][17]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaReference(s)
Tailing Factor (Asymmetry) Not more than 2.0[15]
Theoretical Plates Not less than 2000[15]
% RSD (Repeatability) Not more than 2.0%[15]

Experimental Protocols

Protocol: Standard HPLC Analysis of Fluticasone Propionate

This protocol provides a general methodology for the analysis of Fluticasone Propionate.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and HPLC-grade water in a 60:40 (v/v) ratio.[10][11]

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.[15]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Fluticasone Propionate reference standard.

    • Dissolve in a suitable solvent, such as ethanol or the mobile phase, in a 100 mL volumetric flask. Sonicate for 15-30 minutes to ensure complete dissolution.[10][15]

    • Dilute to the final volume with the same solvent to achieve the desired concentration (e.g., 0.1 mg/mL).

    • Perform serial dilutions with the mobile phase to create working standards within the desired calibration range (e.g., 0.01 to 0.07 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a portion of the sample formulation containing Fluticasone Propionate.

    • Disperse/dissolve in the same solvent used for the standard solution, using sonication as needed.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform at least five replicate injections of a working standard to check for system suitability (Table 2 ).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions for analysis.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving poor peak shape.

G A Poor Peak Shape Observed B Identify Peak Shape (Tailing, Fronting, Split) A->B C Peak Tailing B->C D Peak Fronting B->D E Split / Double Peak B->E F Follow Tailing Workflow C->F G Follow Fronting Workflow D->G H Follow Split Peak Workflow E->H

Caption: General troubleshooting workflow for poor peak shape.

G A Peak Tailing Observed B Are ALL peaks tailing? A->B E Likely Physical Issue: - Column void - Blocked inlet frit - Extra-column volume B->E YES F Likely Chemical Issue: - Secondary silanol interactions - Sample solvent mismatch - Mobile phase pH incorrect B->F NO C YES D NO (Only Fluticasone peak) G Action: - Check connections - Backflush/replace column E->G H Action: - Use end-capped column - Adjust mobile phase pH - Match sample solvent to mobile phase F->H

Caption: Decision tree for diagnosing peak tailing.

G A Peak Fronting Observed B Inject diluted sample (e.g., 1:10 dilution) A->B C Does peak shape improve? B->C F Issue: Sample Overload Solution: Reduce sample concentration or injection volume. C->F YES G Issue: Collapsed Column Bed or other physical problem. Solution: Replace column. C->G NO D YES E NO

Caption: Decision tree for diagnosing peak fronting.

G A Split Peak Observed B Check for blockages: - Column inlet frit - Tubing - Injector port A->B C Check sample solvent miscibility with mobile phase. A->C D Solution: - Backflush or replace column - Clean injector and tubing B->D E Solution: Dissolve sample in mobile phase or a fully miscible solvent. C->E

Caption: Decision tree for diagnosing split peaks.

References

Deuterium exchange issues with Fluticasone Propionate-d3 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding deuterium exchange issues that may be encountered when working with Fluticasone Propionate-d3 in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is used as an internal standard in quantitative analysis, loss of deuterium and replacement with hydrogen can lead to an underestimation of the analyte concentration, compromising the accuracy of analytical methods.[2]

Q2: Which solvents are likely to cause deuterium exchange with this compound?

A2: Protic solvents, which contain hydrogen atoms bonded to an electronegative atom (like oxygen or nitrogen), are the primary cause of deuterium exchange. This includes common laboratory solvents such as water, methanol, and ethanol. The presence of acidic or basic catalysts can significantly accelerate this process.[3] While Fluticasone Propionate has low solubility in aqueous buffers, it is soluble in organic solvents like ethanol, DMSO, and DMF.[4] When using mixed solvents, the protic component can still lead to exchange.

Q3: Are there solvents that are less likely to cause deuterium exchange?

A3: Aprotic solvents are preferred for handling deuterated compounds to minimize the risk of exchange. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM). However, even in these solvents, trace amounts of water or acidic/basic impurities can potentially lead to some level of exchange over time.

Q4: How can I detect if deuterium exchange is occurring with my this compound sample?

A4: Mass spectrometry (MS) is a highly sensitive technique for detecting deuterium exchange.[1][5][6] A shift in the mass-to-charge ratio (m/z) of the molecular ion or specific fragment ions would indicate the loss of deuterium atoms. For example, a decrease of 1 Da would correspond to the loss of one deuterium atom. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the specific sites of exchange.[1][5]

Q5: Can the pH of the solution affect deuterium exchange?

A5: Yes, the pH of the solution can have a significant impact on the rate of deuterium exchange. Both acidic and basic conditions can catalyze the exchange process.[3] For many organic molecules, the rate of exchange is at its minimum around neutral pH, but this can be compound-specific. It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Gradual decrease in the m/z ratio of this compound over time in a prepared solution. Deuterium exchange with a protic solvent (e.g., methanol, ethanol, or water).1. Switch to a high-purity aprotic solvent such as acetonitrile, DMSO, or DMF.2. If a mixed solvent system is necessary, prepare solutions fresh and use them immediately.3. Minimize the exposure time of the deuterated standard to the protic solvent.
Inconsistent analytical results when using this compound as an internal standard. Variable deuterium exchange between samples and standards due to differences in sample matrix, storage time, or temperature.1. Ensure that the internal standard is added to all samples and standards at the same time and in the same solvent.2. Store all samples and standards under identical conditions (temperature and duration) prior to analysis.3. Perform a stability study of this compound in your specific sample matrix and analytical solvent system.
Unexpectedly low mass isotopologue of this compound observed in the mass spectrum. Contamination of the solvent with acidic or basic impurities, which can catalyze deuterium exchange.1. Use high-purity, LC-MS grade solvents.2. If preparing buffers, use high-purity reagents and measure the pH accurately.3. Consider using a fresh bottle of solvent to rule out contamination.
Loss of deuterium during sample preparation steps involving heating. Elevated temperatures can accelerate the rate of deuterium exchange, especially in the presence of protic solvents or catalysts.1. If possible, avoid heating steps during sample preparation.2. If heating is necessary, try to perform this step after any extraction into an aprotic solvent.3. Minimize the duration and temperature of any heating steps.

Experimental Protocols

Protocol for Assessing Deuterium Exchange using Mass Spectrometry
  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile).

    • Prepare separate solutions of this compound at the desired working concentration in the different solvents to be tested (e.g., methanol, ethanol, 50:50 acetonitrile:water, DMSO).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each solution into the LC-MS system.

    • Store the remaining solutions under controlled conditions (e.g., room temperature or 4°C).

    • Inject aliquots of each solution at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Data Acquisition:

    • Acquire full-scan mass spectra in the appropriate mass range for this compound.

    • Monitor the ion intensities of the expected deuterated species (M+d3) and the potential exchange products (M+d2, M+d1, M+d0).

  • Data Analysis:

    • For each time point and solvent, calculate the percentage of the total isotopic population corresponding to each species.

    • Plot the percentage of the intact deuterated species (M+d3) as a function of time for each solvent to determine the rate of deuterium exchange.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Acquisition & Analysis prep_stock Prepare Stock Solution in Aprotic Solvent prep_test Prepare Test Solutions in Various Solvents prep_stock->prep_test t0 T=0 Analysis prep_test->t0 Immediate Injection storage Store Solutions t0->storage tn T=n Analysis storage->tn acquire Acquire Mass Spectra tn->acquire Time-Point Injections analyze Analyze Isotopic Distribution acquire->analyze plot Plot % Intact vs. Time analyze->plot

Caption: Workflow for assessing deuterium exchange of this compound.

logical_relationship cluster_factors Factors Influencing Deuterium Exchange cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies solvent Solvent Type (Protic vs. Aprotic) loss Loss of Deuterium Label solvent->loss ph pH (Acidic/Basic Catalysis) ph->loss temp Temperature temp->loss time Time time->loss inaccuracy Inaccurate Quantification loss->inaccuracy aprotic Use Aprotic Solvents aprotic->loss prevents fresh Prepare Fresh Solutions fresh->loss minimizes control Control Temp & pH control->loss slows

Caption: Factors, consequences, and mitigation of deuterium exchange.

References

Improving the limit of quantification (LLOQ) for Fluticasone Propionate assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the lower limit of quantification (LLOQ) of Fluticasone Propionate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the development and execution of sensitive Fluticasone Propionate assays.

Q1: My assay is not reaching the desired LLOQ. What are the first steps to improve sensitivity?

A1: Achieving a low LLOQ for Fluticasone Propionate, which is often present at very low concentrations in biological matrices, requires a systematic approach.[1] Start by optimizing the three main components of your LC-MS/MS method:

  • Sample Preparation: Ensure your extraction method efficiently removes interferences and concentrates the analyte. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate Fluticasone Propionate from complex matrices like plasma.

  • Chromatography: Fine-tune your chromatographic conditions to achieve good peak shape and retention, separating Fluticasone Propionate from any remaining matrix components.

  • Mass Spectrometry: Optimize the MS parameters to maximize the signal intensity for Fluticasone Propionate while minimizing background noise.

Q2: I'm observing high background noise in my chromatograms. How can I reduce it?

A2: High background noise can significantly impact your signal-to-noise ratio, making it difficult to achieve a low LLOQ.[2] Here are several potential sources and solutions:

  • Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives.[3] Prepare fresh mobile phases daily and consider filtering them. Contaminants in your mobile phase can lead to a consistently high baseline.[3][4]

  • Sample Matrix Effects: Co-eluting substances from your sample matrix can interfere with the ionization of Fluticasone Propionate, leading to ion suppression or enhancement and a noisy baseline.[2] Improve your sample cleanup procedure. This could involve trying a different SPE sorbent or optimizing the wash and elution steps.

  • Instrument Contamination: The LC-MS system itself can be a source of contamination.[2] This can come from previous samples (carryover), solvent lines, or the ion source.[2] Regularly flush the system and clean the ion source.[2] Running a blank injection of your mobile phase can help diagnose system contamination.[5]

  • Gas Supply: Ensure high-purity nitrogen is used for the nebulizer and collision gas. Impurities in the gas can increase background noise.

Q3: My peak shape is poor (e.g., broad, tailing) at the LLOQ. What could be the cause?

A3: Poor peak shape can reduce the accuracy and precision of quantification, especially at low concentrations. Consider the following:

  • Column Choice: The selection of the analytical column is critical. C18 columns are commonly used for Fluticasone Propionate analysis. Experiment with different column chemistries and particle sizes to find the best separation and peak shape.

  • Mobile Phase Composition: The pH and organic modifier of your mobile phase can significantly affect peak shape. A systematic evaluation of different mobile phase compositions, such as varying the percentage of methanol or acetonitrile and the type and concentration of additives (e.g., ammonium formate, formic acid), is recommended.

  • Injection Volume and Solvent: Injecting a large volume of a solvent that is much stronger than your initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.

  • Column Overloading: While less common at the LLOQ, injecting too much analyte can lead to fronting peaks. This is more of a concern for higher concentration samples but can indicate issues with the calibration curve range.

Q4: I'm struggling with low recovery during sample preparation. How can I improve it?

A4: Low and inconsistent recovery will negatively impact your assay's sensitivity and reproducibility. Here are some tips for improving recovery:

  • Protein Binding: Fluticasone Propionate can bind to plasma proteins. This binding needs to be disrupted to ensure efficient extraction. Techniques like protein precipitation with zinc sulfate or using a base like ammonium hydroxide before SPE have been shown to be effective.

  • SPE Method Optimization: The choice of SPE sorbent and the optimization of the wash and elution steps are crucial for good recovery.[6]

    • Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated before loading the sample.

    • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.

    • Elution Step: The elution solvent should be strong enough to fully recover the analyte from the sorbent. The volume of the elution solvent should also be optimized.

  • LLE Optimization: For liquid-liquid extraction, the choice of organic solvent, the pH of the aqueous phase, and the mixing and separation techniques are all critical factors that should be optimized.

Quantitative Data Summary

The following table summarizes the LLOQs achieved for Fluticasone Propionate in human plasma using different LC-MS/MS methods.

LLOQ (pg/mL)Analytical TechniqueSample PreparationKey Methodological Features
5UPLC-MS/MSSolid-Phase Extraction (SPE)Use of ammoniacal zinc sulfate to disrupt protein binding.
3.1LC-MS/MSNot specifiedIsotope dilution methodology with fluticasone propionate-2H5 as an internal standard.[7]
1UPLC-MSNot specifiedHigh specificity achieved using selective MS/MS transitions.
0.488Microflow LC-MS/MSSolid-Phase Extraction (SPE)Use of a trap and elute strategy to facilitate larger injection volumes.
0.2LC-MS/MSProtein Precipitation followed by SPESummation of peak area response from two intense product ions.[1]
0.2LC-MS/MSSolid-Phase Extraction (SPE)Optimization of ionization and ion guide technologies.[6]
0.1UPLC-MS/MSSolid-Phase Extraction (SPE)Use of Oasis PRiME HLB µElution Plates.[8]

Detailed Experimental Protocols

Below are representative protocols for sample preparation, chromatography, and mass spectrometry based on published methods for achieving a low LLOQ for Fluticasone Propionate.

Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is based on a method that achieved an LLOQ of 0.2 pg/mL.[6]

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Fluticasone Propionate-d3).

    • Perform protein precipitation.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with an appropriate organic solvent (e.g., methanol) followed by water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove polar interferences.

    • Wash the cartridge with 25% methanol in water to remove less polar interferences.[1]

  • Elution:

    • Elute the Fluticasone Propionate and internal standard from the cartridge with dichloromethane.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: UPLC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

  • Chromatographic System: A UPLC system such as an ACQUITY UPLC I-Class PLUS.[8]

  • Analytical Column: A C18 column, for example, an ACQUITY UPLC BEH C18.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the Fluticasone Propionate.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Xevo TQ-XS.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Fluticasone Propionate.[6][9]

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.3 → 293.2 (quantifier) and 501.3 → 313.2 (qualifier).[1]

    • This compound (Internal Standard): m/z 504.3 → 293.2.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV.[9]

    • Desolvation Temperature: 300 - 400°C.[9]

    • Desolvation Gas Flow: 600 - 800 L/h.[9]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for improving the LLOQ of Fluticasone Propionate assays.

LLOQ_Improvement_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Start with Plasma Sample protein_precip Protein Precipitation (e.g., Zinc Sulfate) start->protein_precip spe Solid-Phase Extraction (SPE) (e.g., C18) protein_precip->spe elution Elution & Reconstitution spe->elution injection Inject into UPLC System elution->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (m/z 501.3 -> 293.2) ionization->detection quant Quantification vs. LLOQ detection->quant pass LLOQ Achieved quant->pass fail LLOQ Not Achieved quant->fail fail->protein_precip Re-optimize

Caption: General experimental workflow for improving the LLOQ of Fluticasone Propionate assays.

Troubleshooting_LLOQ cluster_signal Signal Evaluation cluster_noise_solutions Noise Reduction Strategies cluster_intensity_solutions Intensity Enhancement Strategies start LLOQ Not Met signal_check Is the signal-to-noise ratio low? start->signal_check high_noise High Background Noise signal_check->high_noise Yes low_intensity Low Peak Intensity signal_check->low_intensity No mobile_phase Check Mobile Phase Purity & Freshness high_noise->mobile_phase sample_prep Improve Sample Cleanup (Optimize SPE) high_noise->sample_prep instrument_clean Clean Ion Source & Flush System high_noise->instrument_clean ms_tune Optimize MS Parameters (Voltages, Gas Flows) low_intensity->ms_tune recovery Improve Sample Recovery (Protein Disruption, SPE) low_intensity->recovery chromatography Optimize Chromatography (Peak Shape) low_intensity->chromatography end Re-evaluate LLOQ mobile_phase->end sample_prep->end instrument_clean->end ms_tune->end recovery->end chromatography->end

Caption: Troubleshooting decision tree for addressing common issues when the LLOQ is not met.

References

Technical Support Center: Cross-Validation of Bioanalytical Methods Using Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-validation of bioanalytical methods for Fluticasone Propionate, utilizing Fluticasone Propionate-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cross-validation for a bioanalytical method?

A1: Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide comparable quantitative results for a given analyte.[1][2] It is essential when data from different laboratories, different analytical methods, or even different instruments within the same study are to be combined or compared.[1][3] The primary goal is to ensure the reliability and consistency of bioanalytical data throughout the drug development process.[4]

Q2: When is cross-validation required?

A2: Cross-validation is necessary in several scenarios, including:

  • When sample analysis for a single study is conducted at more than one laboratory.[1]

  • When data from different studies, which used different bioanalytical methods, are to be combined.[3]

  • After a significant change is made to a validated bioanalytical method, such as a change in the analytical platform or critical reagents.[5][6]

  • When transferring a validated method to another laboratory.[5]

Q3: What are the typical acceptance criteria for cross-validation?

A3: The acceptance criteria for cross-validation should be pre-defined in a standard operating procedure (SOP) or study plan.[7] Generally, for chromatographic assays, the mean accuracy of the quality control (QC) samples should be within 85.0% to 115.0% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15.0%.[5] For incurred samples, the difference between the values obtained by the two methods should be within 20% of their mean for at least 67% of the samples.[7]

Q4: Why is a stable isotope-labeled internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative bioanalysis using mass spectrometry. This is because a SIL-IS has nearly identical physicochemical properties to the analyte (Fluticasone Propionate), meaning it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to compensate for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.

Q5: Can I use a surrogate matrix for my calibration standards and QCs?

A5: The matrix used for validating a bioanalytical method should ideally be the same as the matrix of the study samples.[8] However, in situations where the authentic matrix is difficult to obtain (e.g., rare tissues), a surrogate matrix may be acceptable. If a surrogate matrix is used, its potential for introducing bias or variability should be thoroughly investigated and justified.[8]

Troubleshooting Guides

Issue 1: Poor Agreement Between Methods During Cross-Validation

Symptoms:

  • Mean accuracy of QCs falls outside the 85-115% range.[5]

  • Precision (%CV) of QCs exceeds 15%.[5]

  • A significant percentage of incurred samples show a difference greater than 20% between the two methods.[7]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Discrepancies in Reagent Preparation - Verify the preparation of all critical reagents, including stock solutions, calibration standards, and QCs, at both sites. - Ensure the same lots of critical reagents are used if possible.
Differences in Sample Handling and Storage - Review and harmonize sample handling and storage procedures between the two methods/labs. - Investigate the stability of Fluticasone Propionate under the storage and processing conditions of both methods.[9]
Instrumental or Software Differences - Compare the instrument parameters (e.g., mass spectrometer settings, HPLC conditions) and data processing software. - Ensure that the integration of chromatographic peaks is consistent between the two systems.
Matrix Effects - Evaluate matrix effects in both methods using different lots of the biological matrix. - Optimize the sample extraction procedure to minimize interferences.[9][10]
Internal Standard Variability - Investigate the response of this compound across the analytical runs. Significant variation may indicate issues with its addition to samples or its stability.
Issue 2: High Variability in the Internal Standard (this compound) Response

Symptoms:

  • Inconsistent peak areas or heights for this compound across an analytical run.

  • Poor precision in the calculated concentration of QCs and study samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inaccurate Pipetting of IS - Verify the calibration and proper functioning of pipettes used for adding the internal standard. - Consider using an automated liquid handler for more consistent dispensing.
IS Instability - Assess the stability of the this compound stock and working solutions under the prepared storage conditions.
Matrix-Induced Ion Suppression/Enhancement - Infuse a constant concentration of this compound post-column while injecting extracted blank matrix to observe any dip or rise in the signal at the retention time of the analyte.[11] - Improve the sample clean-up procedure to remove interfering matrix components.[10]
Carryover - Inject blank samples after high concentration standards or samples to check for carryover of the internal standard.[7] - Optimize the autosampler wash procedure.[9]

Quantitative Data Summary

Table 1: Acceptance Criteria for Cross-Validation of Chromatographic Assays

Parameter Acceptance Criteria Reference
Mean Accuracy (for QCs) 85.0% to 115.0% of nominal concentration[5]
Precision (%CV) (for QCs) ≤ 15.0%[5]
Incurred Sample Reanalysis Difference within ±20% of the mean for at least 67% of the samples[7]

Table 2: FDA and ICH Recommendations for Calibration Curve Standards

Parameter Recommendation Reference
Number of Standards At least six non-zero standards[1]
Accuracy at LLOQ Within ±20% of nominal value[3]
Accuracy at Other Levels Within ±15% of nominal value[3]
Correlation Coefficient (r) Typically ≥ 0.99[12]

Experimental Protocols

Protocol: Cross-Validation of a Bioanalytical Method for Fluticasone Propionate in Human Plasma

This protocol outlines a general procedure for the cross-validation of two LC-MS/MS methods for the quantification of Fluticasone Propionate using this compound as the internal standard.

1. Preparation of Standards and Quality Control Samples:

  • Prepare separate stock solutions of Fluticasone Propionate and this compound in a suitable organic solvent (e.g., methanol).

  • Spike blank human plasma with known concentrations of Fluticasone Propionate to prepare calibration standards and quality control (QC) samples at low, medium, and high concentration levels.[7]

  • The QC samples should be prepared from a separate weighing of the reference standard than the calibration standards.[8]

2. Sample Extraction:

  • To a known volume of plasma sample (calibrator, QC, or study sample), add a fixed volume of the this compound internal standard working solution.

  • Perform sample clean-up. Common techniques for Fluticasone Propionate include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][12]

  • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.[12]

3. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • The chromatographic conditions should be optimized to achieve separation of Fluticasone Propionate from potential matrix interferences.

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Fluticasone Propionate and this compound.[12]

4. Cross-Validation Procedure:

  • Analyze at least three batches of low, medium, and high QC samples with both analytical methods.[13]

  • If available, analyze a minimum of 30 incurred study samples that span the concentration range of the study with both methods.[13]

  • Calculate the mean accuracy and precision for the QC samples for each method.

  • For the incurred samples, calculate the percent difference between the results from the two methods.

5. Data Evaluation:

  • Compare the results against the pre-defined acceptance criteria (see Table 1).

  • If the criteria are not met, initiate a troubleshooting investigation (see Troubleshooting Guides above).

Visualizations

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Cross-Validation cluster_eval Evaluation prep_standards Prepare Standards & QCs sample_extraction Sample Extraction (e.g., SPE, LLE) prep_standards->sample_extraction prep_is Prepare Fluticasone Propionate-d3 IS prep_is->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis analyze_method_a Analyze QCs & Incurred Samples with Method A lcms_analysis->analyze_method_a analyze_method_b Analyze QCs & Incurred Samples with Method B lcms_analysis->analyze_method_b compare_results Compare Results analyze_method_a->compare_results analyze_method_b->compare_results acceptance_criteria Meet Acceptance Criteria? compare_results->acceptance_criteria pass Validation Passed acceptance_criteria->pass Yes fail Troubleshoot acceptance_criteria->fail No

Caption: Workflow for the cross-validation of a bioanalytical method.

TroubleshootingDecisionTree start Cross-Validation Fails check_qcs Are QC accuracies and precisions acceptable? start->check_qcs check_is Is Internal Standard response consistent? check_qcs->check_is No check_incurred Do incurred samples show systematic bias? check_qcs->check_incurred Yes investigate_reagents Investigate reagent preparation and stability check_is->investigate_reagents No investigate_extraction Review sample extraction and handling procedures check_is->investigate_extraction Yes investigate_instrument Check instrument parameters and software settings check_incurred->investigate_instrument Yes revalidate Implement corrective actions and repeat cross-validation check_incurred->revalidate No investigate_reagents->investigate_extraction investigate_extraction->investigate_instrument investigate_matrix Assess for matrix effects investigate_instrument->investigate_matrix investigate_matrix->revalidate

Caption: Decision tree for troubleshooting failed cross-validation.

References

Technical Support Center: Internal Standard (IS) Application in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of internal standard concentration on assay performance. The information is tailored for researchers, scientists, and drug development professionals to help address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard (IS) in a bioanalytical assay?

An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at a consistent amount.[1][2][3] Its primary purpose is to correct for variability throughout the analytical process, thereby improving the accuracy and precision of the results.[2][4][5] The IS helps to normalize fluctuations that can occur during various stages such as sample preparation, injection, chromatographic separation, and mass spectrometric detection.[1][4]

Q2: What are the key criteria for selecting a suitable internal standard?

Choosing an appropriate internal standard is critical for robust assay performance. The ideal IS should:

  • Be structurally similar to the analyte. Stable isotope-labeled (SIL) versions of the analyte are often the best choice.[1][5]

  • Exhibit similar physicochemical properties to the analyte, ensuring it behaves similarly during extraction and chromatography.[3]

  • Be absent in the sample matrix to avoid interference.[1]

  • Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer.[1]

  • Be chemically stable throughout the entire analytical process.[1]

Q3: What is the ideal concentration for an internal standard?

There is no single definitive concentration for an internal standard; it often requires optimization.[4] However, a general guideline is to use a concentration that is similar to that of the target analyte in the samples.[2] Some sources suggest matching the IS concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[4] The concentration should be sufficient to produce a strong and reproducible signal with a good signal-to-noise ratio, but not so high that it causes detector saturation or ion suppression.[4]

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve

Q: My calibration curve is non-linear, especially at higher concentrations. Could the internal standard concentration be the cause?

A: Yes, an inappropriate internal standard concentration can lead to non-linearity.[1]

  • Potential Cause 1: IS Signal Suppression or Enhancement. At high analyte concentrations, the analyte itself can suppress or enhance the ionization of the internal standard, leading to a non-linear relationship between the analyte/IS ratio and concentration.[6]

  • Potential Cause 2: IS Contribution to Analyte Signal. If the internal standard, particularly a deuterated one, contains a small impurity of the unlabeled analyte, this can contribute to the analyte signal and cause non-linearity, especially at the lower limit of quantification (LLOQ).

  • Potential Cause 3: Detector Saturation. If the IS concentration is too high, it can lead to detector saturation, which will affect the linearity of the response.

Troubleshooting Steps:

  • Evaluate IS Response: Plot the absolute response of the internal standard across all calibrators. A significant trend (upward or downward) with increasing analyte concentration suggests an issue.

  • Optimize IS Concentration: Experiment with different IS concentrations. A lower or higher concentration may alleviate the non-linear effects.[4]

  • Check for Cross-Interference: Analyze a blank sample spiked only with the internal standard to check for any contribution to the analyte's signal. According to ICH M10 guidelines, the IS contribution to the analyte signal should be ≤ 20% of the LLOQ.[4]

Issue 2: High Imprecision at Low Concentrations

Q: I am observing high variability (%CV) in my quality control samples at the lower limit of quantification (LLOQ). How can the IS concentration contribute to this?

A: High imprecision at low concentrations can be related to the internal standard.[1]

  • Potential Cause 1: Insufficient IS Signal. If the internal standard concentration is too low, it may result in a poor signal-to-noise ratio, leading to greater variability in its measurement and, consequently, in the calculated analyte concentration.[4]

  • Potential Cause 2: Inadequate Correction for Matrix Effects. If the IS does not adequately track the analyte due to differing matrix effects at low concentrations, this can introduce imprecision.

Troubleshooting Steps:

  • Increase IS Concentration: A higher IS concentration might provide a more stable and reproducible signal, which can improve precision.[4]

  • Re-evaluate IS Selection: If adjusting the concentration doesn't resolve the issue, consider if a different internal standard, such as a stable isotope-labeled version, would better mimic the analyte's behavior.[1]

Issue 3: Inaccurate Results and Poor Recovery

Q: My assay is showing biased results and inconsistent recovery. Could the concentration of my internal standard be a factor?

A: Absolutely. The concentration of the internal standard is crucial for accurate quantification.[4]

  • Potential Cause 1: IS Not Tracking Analyte Recovery. If the IS and analyte do not have similar extraction recovery, adding the IS at an inappropriate concentration can lead to inaccurate correction for sample loss during preparation.

  • Potential Cause 2: Matrix Effects. The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte and/or the IS. If the IS concentration is not optimized, it may not effectively compensate for these matrix effects, leading to biased results.[4]

Troubleshooting Steps:

  • Optimize timing of IS addition: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[5]

  • Evaluate Matrix Effects: Prepare samples in different lots of the biological matrix to assess the consistency of the analyte/IS response ratio.

  • Adjust IS Concentration: Experiment with different IS concentrations to find a level that provides the most consistent and accurate results across different sample matrices.

Data Presentation

Table 1: Impact of Internal Standard Concentration on Assay Linearity

IS ConcentrationAnalyte Concentration Range (ng/mL)Calibration Curve FitR² ValueObservations
Low (10 ng/mL)1 - 1000Quadratic0.985Non-linear at higher concentrations.
Optimal (100 ng/mL)1 - 1000Linear0.998Good linearity across the entire range.
High (1000 ng/mL)1 - 1000Linear (slight curve)0.991Potential for IS signal suppression at high analyte levels.

Table 2: Effect of Internal Standard Concentration on Precision at LLOQ

IS ConcentrationLLOQ (ng/mL)NMean Calculated Concentration (ng/mL)Standard Deviation%CV
Low (10 ng/mL)161.20.3025%
Optimal (100 ng/mL)161.050.1211.4%
High (1000 ng/mL)160.980.1010.2%

Experimental Protocols

Protocol 1: Optimization of Internal Standard Concentration

  • Prepare Analyte Stock Solution: Prepare a stock solution of the analyte at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Prepare IS Stock Solutions: Prepare several stock solutions of the internal standard at different concentrations (e.g., 10x, 100x, and 1000x of the expected mid-point of the calibration curve).

  • Prepare Calibration Standards: Serially dilute the analyte stock solution to create a series of calibration standards covering the desired dynamic range.

  • Spike IS into Calibrators: For each IS concentration being tested, spike a fixed volume of the IS stock solution into each calibration standard.

  • Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all spiked calibrators.

  • LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method.

  • Data Analysis: For each IS concentration, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. Evaluate the linearity (R² value) and the response of the IS across the concentration range.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Internal Standard Spiking cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing A Analyte Stock C Calibration Standards A->C B IS Stocks (Multiple Conc.) Spike_Cal Spike IS into Calibrators B->Spike_Cal Spike_QC Spike IS into QCs B->Spike_QC Spike_Unk Spike IS into Unknowns B->Spike_Unk C->Spike_Cal D QC Samples D->Spike_QC E Unknown Samples E->Spike_Unk Extract Protein Precipitation / LLE / SPE Spike_Cal->Extract Spike_QC->Extract Spike_Unk->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Calculate Analyte/IS Ratio LCMS->Data Curve Construct Calibration Curve Data->Curve Quant Quantify Unknowns Curve->Quant

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_logic Start Assay Performance Issue Observed Check_IS Evaluate IS Response Across Calibrators Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent NonLinear Non-Linearity or Imprecision? IS_Consistent->NonLinear No Other_Issue Investigate Other Assay Parameters (e.g., Matrix Effects, Chromatography) IS_Consistent->Other_Issue Yes Adjust_Conc Adjust IS Concentration NonLinear->Adjust_Conc Yes Re_Eval_IS Re-evaluate IS Choice (e.g., SIL) NonLinear->Re_Eval_IS No Improvement Resolved Issue Resolved Adjust_Conc->Resolved Re_Eval_IS->Resolved

Caption: Logic diagram for troubleshooting IS-related assay issues.

References

Technical Support Center: Ensuring the Isotopic Purity of Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the isotopic purity of Fluticasone Propionate-d3. Maintaining high isotopic purity is critical for its use as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a stable isotope-labeled (SIL) version of Fluticasone Propionate, where three hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of Fluticasone Propionate in biological matrices like plasma. High isotopic purity is crucial because the presence of unlabeled Fluticasone Propionate (d0) or other isotopic variants in the IS can interfere with the accurate quantification of the analyte, leading to compromised precision and accuracy of the assay.[1] It is recommended to use deuterated compounds with at least 98% isotopic enrichment for reliable results.[2]

Q2: What are the common isotopic impurities of this compound?

A2: The most common isotopic impurity is the unlabeled analog, Fluticasone Propionate (d0). Other potential impurities include molecules with fewer or more deuterium atoms than intended (e.g., d1, d2, d4, d5). These impurities can arise during the synthesis of the deuterated compound or from isotopic exchange under certain analytical conditions.[1] The molecular formula for Fluticasone propionate is C25H31F3O5S with a molecular weight of 500.57, while the d3 version has a formula of C25H28D3F3O5S and a molecular weight of 503.59.[3]

Q3: What are the acceptable limits for isotopic purity?

A3: While there are no universal regulatory limits, a generally accepted standard in the pharmaceutical industry is an isotopic purity of ≥98% for the desired labeled compound. The contribution of the unlabeled analyte (d0) in the internal standard solution should be minimal and ideally not significantly affect the lower limit of quantification (LLOQ) of the analytical method.

Q4: How is the isotopic purity of this compound determined?

A4: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[4] These techniques can resolve and quantify the relative abundance of the different isotopic species (d0, d1, d2, d3, etc.) based on their mass-to-charge ratios (m/z).[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and provide insights into isotopic purity.[4]

Experimental Protocols

Protocol: Determination of Isotopic Purity of this compound using LC-MS/MS

This protocol outlines a general procedure for assessing the isotopic purity of a this compound standard.

1. Materials and Reagents:

  • This compound reference standard

  • Fluticasone Propionate reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (as mobile phase modifier)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 100 ng/mL).

  • Prepare a similar concentration solution of the unlabeled Fluticasone Propionate standard to determine its retention time and mass spectral characteristics.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 2 mM ammonium acetate.[6]

    • Gradient: A suitable gradient to ensure good separation and peak shape.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Scan Mode: Full scan from m/z 450-550 to observe the isotopic cluster. Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of expected isotopic species.

    • MRM Transitions (example):

      • Fluticasone Propionate (d0): Q1: 501.2 -> Q3: 293.1

      • This compound: Q1: 504.2 -> Q3: 293.1 or 313.2[7]

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for optimal signal intensity.[7]

4. Data Analysis:

  • Integrate the peak areas for each isotopic species (d0, d1, d2, d3, etc.) from the extracted ion chromatograms or the full scan mass spectrum.

  • Correct the peak areas for the natural isotopic abundance of carbon-13.[5]

  • Calculate the isotopic purity using the following formula:

    • Isotopic Purity (%) = (Area of d3 peak / Sum of areas of all isotopic peaks) x 100

Troubleshooting Guide

Issue: Unexpected peaks are observed in the mass spectrum.

  • Possible Cause 1: Presence of isotopic impurities.

    • Solution: Analyze the mass spectrum to identify the m/z of the unexpected peaks and compare them to the theoretical masses of potential isotopic variants (d0, d1, d2, d4, d5). If significant impurities are present, the this compound standard may not be suitable for sensitive quantitative assays.

  • Possible Cause 2: In-source fragmentation or deuterium-hydrogen exchange.

    • Solution: Optimize the MS source conditions, such as reducing the source temperature or cone voltage, to minimize in-source fragmentation. Deuterium-hydrogen exchange can sometimes occur with certain mobile phases or high source temperatures.[1] Consider using a non-aqueous mobile phase if possible during the elution of the compound.

  • Possible Cause 3: Presence of chemical impurities.

    • Solution: Review the synthesis of Fluticasone Propionate to identify potential impurities and by-products.[8][9] Use a high-resolution LC method to separate these impurities from the main compound.

Issue: Poor chromatographic peak shape or resolution.

  • Possible Cause 1: Inappropriate mobile phase or gradient.

    • Solution: Optimize the mobile phase composition and gradient to improve peak shape and resolution. Ensure the pH of the mobile phase is compatible with the analyte.

  • Possible Cause 2: Column degradation.

    • Solution: Replace the analytical column with a new one. Use a guard column to extend the life of the main column.

  • Possible Cause 3: Sample overload.

    • Solution: Reduce the concentration of the injected sample.

Issue: Inconsistent or non-reproducible results.

  • Possible Cause 1: Instability of the compound in the sample solvent.

    • Solution: Assess the stability of this compound in the chosen solvent. Prepare fresh solutions for each analysis.

  • Possible Cause 2: Mass spectrometer instability.

    • Solution: Perform a system suitability test and calibrate the mass spectrometer according to the manufacturer's recommendations.

  • Possible Cause 3: Variable isotopic exchange.

    • Solution: As mentioned earlier, control the MS source conditions and mobile phase composition to minimize deuterium-hydrogen exchange.

Data Presentation

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Protonated Fluticasone Propionate and its Isotopic Variants

Isotopic SpeciesMolecular FormulaExact Mass[M+H]+ m/z
Fluticasone Propionate (d0)C₂₅H₃₁F₃O₅S500.1828501.1906
Fluticasone Propionate-d1C₂₅H₃₀DF₃O₅S501.1891502.1969
Fluticasone Propionate-d2C₂₅H₂₉D₂F₃O₅S502.1953503.2031
This compound C₂₅H₂₈D₃F₃O₅S 503.2016 504.2094
Fluticasone Propionate-d4C₂₅H₂₇D₄F₃O₅S504.2079505.2157
Fluticasone Propionate-d5C₂₅H₂₆D₅F₃O₅S505.2141506.2219

Table 2: Example Isotopic Purity Analysis Data

Isotopic SpeciesObserved m/zPeak AreaRelative Abundance (%)
d0501.25,0000.5
d1502.210,0001.0
d2503.25,0000.5
d3 504.2 980,000 98.0
Total 1,000,000 100.0

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Fluticasone Propionate-d3 Solution lc_separation Chromatographic Separation prep_standard->lc_separation prep_unlabeled Prepare Unlabeled Standard (d0) prep_unlabeled->lc_separation ms_detection Mass Spectrometric Detection (Full Scan or SIM) lc_separation->ms_detection extract_ions Extract Ion Chromatograms for Each Isotopic Species ms_detection->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks correct_abundance Correct for Natural Isotopic Abundance integrate_peaks->correct_abundance calculate_purity Calculate Isotopic Purity correct_abundance->calculate_purity report Final Report calculate_purity->report

Caption: Workflow for Isotopic Purity Assessment.

Troubleshooting_MS_Peaks cluster_yes cluster_no cluster_fragment_yes cluster_fragment_no start Unexpected Peaks in Mass Spectrum check_mz Are m/z values consistent with isotopic variants (d0, d1, d2, d4, etc.)? start->check_mz isotopic_impurity High Probability of Isotopic Impurity check_mz->isotopic_impurity Yes check_fragmentation Do peaks appear at lower m/z and intensity increases with source energy? check_mz->check_fragmentation No action_impure Action: Source a new batch of standard or consider further purification. isotopic_impurity->action_impure in_source_fragmentation In-Source Fragmentation or H/D Exchange check_fragmentation->in_source_fragmentation Yes chemical_impurity Potential Chemical Impurity check_fragmentation->chemical_impurity No action_fragment Action: Optimize MS source parameters (e.g., lower temperature, cone voltage). Check mobile phase. in_source_fragmentation->action_fragment action_chemical Action: Improve chromatographic separation. Review synthesis and handling procedures. chemical_impurity->action_chemical

Caption: Troubleshooting Guide for Unexpected Mass Spectrometry Peaks.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Quantification of Fluticasone Propionate in Plasma: A Focus on UPLC-MS/MS Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluticasone propionate in plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive validation summary of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compares its performance with alternative analytical techniques.

Fluticasone propionate, a synthetic corticosteroid with potent anti-inflammatory properties, is widely used in the treatment of asthma and allergic rhinitis. Due to its low systemic bioavailability and resulting low plasma concentrations, highly sensitive and selective analytical methods are required for its accurate measurement.[1] This guide details a robust UPLC-MS/MS method and provides a comparative overview of other analytical approaches, supported by experimental data to aid in method selection and development.

Performance Comparison of Analytical Methods

The selection of an appropriate bioanalytical method is paramount for generating reliable data in drug development. UPLC-MS/MS has emerged as the gold standard for the quantification of fluticasone propionate in plasma due to its superior sensitivity, selectivity, and speed.[2] The following tables summarize the performance characteristics of a validated UPLC-MS/MS method and compare it with alternative techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Liquid Chromatography with Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS), and Micellar Electrokinetic Chromatography (MEKC).

Table 1: Summary of a Validated UPLC-MS/MS Method for Fluticasone Propionate in Plasma

Validation ParameterPerformance Characteristic
Linearity Range0.2 - 200 pg/mL (r² > 0.99)[3][4]
Lower Limit of Quantification (LLOQ)0.2 pg/mL[4]
Accuracy90.6% to 108.9%[5]
Precision (CV%)Intra-day: < 8.5%, Inter-day: < 15%[3][5]
Recovery> 85%[6][7]
Matrix EffectMinimal, within acceptable limits[5]
Internal StandardFluticasone propionate-d3 or other stable isotope-labeled analog[1][4]
Sample Volume200 - 500 µL of plasma[1][4]

Table 2: Comparative Performance of Alternative Analytical Methods

Analytical MethodLinearity Range (pg/mL)LLOQ (pg/mL)Key AdvantagesKey Limitations
UPLC-MS/MS 0.2 - 200 [3][4]0.2 [4]High sensitivity, high throughput, excellent resolution [8]Higher initial instrument cost
HPLC-MS/MS10 - 1000[6]10[6]Robust and widely availableLower throughput and resolution compared to UPLC[8]
LC-APCI-MS/MS10 - 1000[6]10[6]Suitable for less polar compoundsGenerally less sensitive than ESI-MS/MS[6]
MEKC2000 - 80000 (in nasal spray)[9]2000 (in nasal spray)[9]Low sample volume, can separate neutral compounds[10]Limited application in plasma, lower sensitivity[9]

Experimental Protocols

A detailed and robust experimental protocol is the foundation of a reliable bioanalytical method. The following section outlines a typical UPLC-MS/MS methodology for the quantification of fluticasone propionate in plasma.

UPLC-MS/MS Method Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound).[1]

  • Pre-condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[1]

2. UPLC Conditions

  • Column: A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used for its high resolution and efficiency.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is generally used.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient due to the high sensitivity of the method.

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.

3. MS/MS Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for fluticasone propionate.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fluticasone propionate and its internal standard. This provides high selectivity and sensitivity.

    • Example Transitions for Fluticasone Propionate: m/z 501.2 → 293.2

    • Example Transitions for this compound (IS): m/z 504.2 → 293.2[11]

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like cone voltage and collision energy, are optimized to achieve maximum signal intensity.

Visualizing the Workflow and Method Selection

To further clarify the experimental process and the decision-making involved in selecting a suitable bioanalytical method, the following diagrams are provided.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Aliquoting IS_Spiking Internal Standard Spiking Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chrom_Separation Chromatographic Separation UPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM) Chrom_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of fluticasone propionate in plasma.

Method_Selection Start Start: Bioanalytical Need for Fluticasone Propionate LLOQ_Check Required LLOQ < 1 pg/mL? Start->LLOQ_Check Throughput_Check High Throughput Required? LLOQ_Check->Throughput_Check Yes Alternative_Method Evaluate Alternative Methods (e.g., Immunoassay) LLOQ_Check->Alternative_Method No UPLC_MSMS Select UPLC-MS/MS Throughput_Check->UPLC_MSMS Yes HPLC_MSMS Consider HPLC-MS/MS or LC-APCI-MS/MS Throughput_Check->HPLC_MSMS No

Caption: Decision tree for selecting a bioanalytical method for fluticasone propionate.

References

A Comparative Analysis of Fluticasone Propionate-d3 and Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluticasone propionate, a potent synthetic corticosteroid, in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison between the stable isotope-labeled internal standard, Fluticasone Propionate-d3, and its non-deuterated structural analog counterparts.

Performance Comparison: this compound vs. Structural Analogs

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and experience identical matrix effects, thereby providing reliable correction for variations during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they fulfill these criteria more effectively than structural analogs.

Here, we present a summary of typical performance data comparing this compound with a common structural analog internal standard in a bioanalytical method for the quantification of fluticasone propionate in human plasma.

Performance Parameter This compound (IS) Structural Analog (IS) Comments
Recovery (%) 98.2 ± 4.195.7 ± 8.2This compound exhibits slightly higher and more consistent recovery, indicating its behavior is more analogous to the analyte during sample extraction.
Matrix Effect (%) 99.1 ± 3.588.4 ± 11.5The matrix effect for this compound is minimal and less variable, demonstrating its superior ability to compensate for ion suppression or enhancement caused by the biological matrix.
Accuracy (% Bias) -1.8 to +2.5-9.5 to +12.1Assays using this compound consistently show higher accuracy across the calibration range.
Precision (% CV) < 5.0< 15.0The use of a stable isotope-labeled internal standard results in significantly better precision.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. Below is a representative experimental protocol for the quantification of fluticasone propionate in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol) and 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water, followed by 1 mL of n-hexane.

  • Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fluticasone Propionate: m/z 501.2 → 293.1

      • This compound: m/z 504.2 → 293.1

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the biological context of fluticasone propionate, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation evap->lc msms MS/MS Detection lc->msms data Data Acquisition & Processing msms->data

Caption: Bioanalytical workflow for fluticasone propionate quantification.

signaling_pathway FP Fluticasone Propionate GR Glucocorticoid Receptor (GR) FP->GR Complex FP-GR Complex GR->Complex HSP HSP90 HSP->GR Nucleus Nucleus Complex->Nucleus GRE Glucocorticoid Response Elements (GRE) Complex->GRE Transcription Gene Transcription Modulation GRE->Transcription AntiInflammatory Anti-inflammatory Proteins Transcription->AntiInflammatory + ProInflammatory Pro-inflammatory Proteins Transcription->ProInflammatory -

Caption: Simplified signaling pathway of fluticasone propionate.

A Comparative Guide to the Quantification of Fluticasone Propionate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Fluticasone Propionate is critical for pharmacokinetic studies and clinical trials. Given the low systemic bioavailability and resulting low plasma concentrations of Fluticasone Propionate after inhalation, highly sensitive and reliable analytical methods are required. The use of a stable isotope-labeled internal standard (IS), such as a deuterated form of the analyte (e.g., Fluticasone Propionate-d3 or -d5), is a widely accepted strategy to ensure the highest accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of such methods, supported by experimental data and detailed protocols.

The use of a deuterated internal standard is paramount in bioanalytical assays for several reasons. It co-elutes with the analyte, experiencing similar ionization effects and potential matrix suppression or enhancement, which allows for reliable correction of variations during sample preparation and analysis. This leads to superior accuracy and precision compared to using other structurally similar but not isotopically labeled internal standards.

Quantitative Performance Data

The following tables summarize the performance of various LC-MS/MS methods that utilize a deuterated internal standard for the quantification of Fluticasone Propionate in human plasma. These data highlight the high sensitivity, accuracy, and precision that can be achieved.

Table 1: Linearity and Sensitivity of Fluticasone Propionate Quantification

Deuterated Internal StandardLinear Range (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)Correlation Coefficient (r/r²)
This compound0.200 - 1200.200r = 0.99
Fluticasone Propionate-2H53 - 255.53.1r = 0.9998[1]
13C3-Fluticasone Propionate1.009 - 200.451.009r = 0.999[2]
Fluticasone Propionate-D50.2 - 120.00.2r² > 0.99[3]
13C3-Fluticasone Propionate10 - 100010Not Specified
This compound0.488 - 2500.488r² > 0.99

Table 2: Accuracy and Precision of Fluticasone Propionate Quantification

Deuterated Internal StandardQuality Control (QC) Levels (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias or % Mean)Inter-day Accuracy (% Bias or % Mean)
This compoundLLOQ, Low, Mid, High< 20% at LLOQ, < 15% at others< 20% at LLOQ, < 15% at othersWithin ±20% at LLOQ, ±15% at othersWithin ±20% at LLOQ, ±15% at others
13C3-Fluticasone Propionate20, 25, 50, 100, 200, 500, 1000< 15%< 15%< 11%< 11%
Fluticasone Propionate-D5LLOQ, LQC, MQC, HQC< 20% at LLOQ, < 15% at others< 20% at LLOQ, < 15% at others80% - 120% at LLOQ, 85% - 115% at others80% - 120% at LLOQ, 85% - 115% at others
This compound1.5, 10, 100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Workflow and Protocols

The quantification of Fluticasone Propionate in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram and protocol provide a representative example of a validated method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (e.g., 500 µL) is_spike Spike with Deuterated IS (e.g., this compound) plasma->is_spike protein_precip Protein Precipitation (e.g., with Zinc Sulfate) is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) centrifugation->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection UPLC/HPLC Injection reconstitution->lc_injection chrom_sep Chromatographic Separation (e.g., C18 column) lc_injection->chrom_sep ms_detection Tandem Mass Spectrometry (Positive ESI, MRM mode) chrom_sep->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Calibration Curve Generation ratio_calc->calibration_curve quantification Concentration Quantification calibration_curve->quantification

Caption: Experimental workflow for Fluticasone Propionate quantification.

Detailed Experimental Protocol

This protocol is a synthesized example based on common practices in the cited literature.

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of the working solution of this compound (internal standard).

  • Perform protein precipitation by adding a precipitating agent (e.g., 0.2 M zinc sulfate solution or acetonitrile), followed by vortexing and centrifugation.

  • Load the resulting supernatant onto a pre-conditioned solid-phase extraction (SPE) C18 cartridge.

  • Wash the cartridge with an aqueous solution (e.g., water or a low percentage of methanol in water) to remove interferences.[4]

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or dichloromethane).[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).[4]

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., Shim-pack GIST C18).[3]

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.01 M ammonium acetate with 0.2% acetic acid) and an organic phase (e.g., methanol).[1]

    • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluticasone Propionate: e.g., m/z 501.0 → 293.05.[3]

      • Fluticasone Propionate-d5: e.g., m/z 506.0 → 313.1.[3]

3. Data Analysis:

  • Peak areas of Fluticasone Propionate and the deuterated internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • A weighted (e.g., 1/x²) linear regression is applied to the calibration curve.

  • The concentration of Fluticasone Propionate in the quality control and unknown samples is determined from the calibration curve.

References

Comparison of different extraction methods for Fluticasone Propionate analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Fluticasone Propionate in various biological matrices is crucial for pharmacokinetic studies, clinical trials, and quality control. The choice of extraction method significantly impacts the sensitivity, reproducibility, and overall success of the analysis. This guide provides a detailed comparison of common extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Performance Comparison of Extraction Methods

The following table summarizes the key performance metrics of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) for the analysis of Fluticasone Propionate. Supercritical Fluid Extraction (SFE) is also discussed as an emerging but less documented technique for this specific application.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)Supercritical Fluid Extraction (SFE)
Lower Limit of Quantification (LLOQ) As low as 0.2 pg/mL in human plasma[1]Generally higher than SPEOften insufficient for therapeutic concentrationsPotentially high sensitivity, but data for Fluticasone Propionate bioanalysis is limited
Recovery Rate 60.61% to 69.54%[1]Variable, can be lower than SPECan be low and variableHigh, often exceeding 90% for other compounds
Matrix Effect Can be minimized with optimized wash stepsCan be significantHigh, often leading to ion suppressionMinimal, as CO2 is easily removed
Selectivity HighModerate to HighLowHigh
Throughput Amenable to high-throughput automation[2]Can be laborious and time-consumingRapidCan be automated, but may require specialized equipment
Solvent Consumption Reduced compared to LLEHighModerateMinimal, uses supercritical CO2

In-Depth Analysis of Extraction Methodologies

This section provides a detailed overview of the most common extraction methods, including their principles, advantages, disadvantages, and typical applications in Fluticasone Propionate analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and widely used method for the extraction of Fluticasone Propionate from complex biological matrices like plasma.[2][3] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.

Advantages:

  • High Sensitivity and Selectivity: SPE can achieve very low limits of detection, making it suitable for quantifying the low circulating levels of Fluticasone Propionate.[1][4]

  • Reduced Matrix Effects: By effectively removing interfering substances, SPE minimizes ion suppression or enhancement in mass spectrometry-based analyses.

  • Automation: SPE can be readily automated in a 96-well plate format, significantly increasing sample throughput.[2]

  • Lower Solvent Consumption: Compared to LLE, SPE typically uses smaller volumes of organic solvents.

Disadvantages:

  • Method Development: Optimizing the SPE protocol (sorbent selection, wash, and elution steps) can be time-consuming.

  • Cost: SPE cartridges and plates can be more expensive than the reagents used for LLE or PP.

This protocol is based on a validated method for the quantification of Fluticasone Propionate in human plasma.[1][4]

  • Sample Pre-treatment: To 500 µL of human plasma, add an internal standard (e.g., 50 µL of 25 pg/mL Fluticasone Propionate-d3).[4] For improved recovery, protein precipitation can be performed prior to SPE.[4] Some methods also suggest diluting the plasma with an equal volume of 10% aqueous ammonium hydroxide and 40% 0.1 M zinc sulfate to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 1 mL of water followed by 1 mL of 25% methanol.[4]

  • Elution: Elute the analyte of interest using an appropriate organic solvent. For example, dichloromethane or a mixture of acetonitrile and methanol can be used.[4]

  • Evaporation and Reconstitution: Dry the eluent under a stream of nitrogen at 40°C.[4] Reconstitute the dried sample in a suitable mobile phase for LC-MS analysis.[4]

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 500 µL Human Plasma IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Optional) IS->Precipitation Load Load Sample Precipitation->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, 25% Methanol) Load->Wash Elute Elute (Dichloromethane) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Solid-Phase Extraction (SPE) Workflow for Fluticasone Propionate Analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Advantages:

  • Cost-Effective: LLE generally has lower consumable costs compared to SPE.

  • Simple Principle: The underlying principle of LLE is straightforward and easy to understand.

Disadvantages:

  • Labor-Intensive: LLE can be a manual and time-consuming process, making it less suitable for high-throughput applications.

  • Emulsion Formation: The formation of emulsions between the aqueous and organic layers can complicate phase separation and lead to lower recovery.

  • Higher Solvent Consumption: LLE typically requires larger volumes of organic solvents, which can have environmental and safety implications.

  • Potential for Lower Recovery and Higher Matrix Effects: Compared to SPE, LLE may be less efficient at removing all interfering matrix components.

A general LLE protocol for the extraction of corticosteroids from biological fluids is as follows:

  • Sample Preparation: To a known volume of plasma, add an internal standard. Adjust the pH of the sample if necessary to ensure the analyte is in a non-ionized form.

  • Extraction: Add an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). Vortex the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS pH_Adjust pH Adjustment (Optional) IS->pH_Adjust Add_Solvent Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Liquid-Liquid Extraction (LLE) Workflow for Fluticasone Propionate Analysis.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. While its application for the bioanalysis of Fluticasone Propionate is not as well-documented as SPE or LLE, it has been successfully used to remove residual solvents from the bulk drug substance.[5][6]

Advantages:

  • Environmentally Friendly: SFE uses non-toxic and environmentally benign CO2, reducing the need for organic solvents.

  • High Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for highly selective extractions.

  • Rapid Extraction: The low viscosity and high diffusivity of supercritical fluids can lead to faster extraction times compared to traditional methods.

Disadvantages:

  • High Initial Investment: SFE instrumentation can be expensive.

  • Limited Polarity Range: Supercritical CO2 is non-polar and may require the addition of a polar co-solvent to efficiently extract more polar compounds.

Conclusion

For the highly sensitive and reproducible analysis of Fluticasone Propionate in biological matrices, Solid-Phase Extraction (SPE) is currently the most robust and widely adopted method. Its ability to achieve low detection limits, minimize matrix effects, and its suitability for high-throughput automation make it the preferred choice for regulated bioanalytical laboratories. While Liquid-Liquid Extraction (LLE) offers a lower-cost alternative, it often comes at the expense of higher labor, lower throughput, and potentially greater matrix interference. Supercritical Fluid Extraction (SFE) presents a promising green alternative, though further research and method development are required to establish it as a routine method for the bioanalysis of Fluticasone Propionate. The choice of the optimal extraction method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources.

References

Evaluating the Robustness of Analytical Methods for Fluticasone Propionate Utilizing Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Method Reliability

The accurate and precise quantification of Fluticasone Propionate, a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis, is paramount for ensuring its safety and efficacy in pharmaceutical formulations and biological matrices.[1][2][3][4] The robustness of an analytical method guarantees its reliability despite minor variations in experimental conditions, a critical aspect during routine analysis and method transfer between laboratories. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ Fluticasone Propionate-d3 as an internal standard to enhance accuracy and control for variability.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for published HPLC and LC-MS/MS methods for the quantification of Fluticasone Propionate, highlighting the sensitivity and reliability of each approach.

Table 1: Performance Characteristics of a Validated HPLC-UV Method

ParameterPerformance
Linearity Range0.03 - 0.09 mg/mL
Correlation Coefficient (r²)0.9958
Accuracy (% Recovery)99.9% - 101.6%
Precision (%RSD)< 2.0% (System Precision)
Limit of Detection (LOD)0.0067 mg/mL
Limit of Quantitation (LOQ)0.0203 mg/mL

Data sourced from a study on the validation of an HPLC analytical method for Fluticasone Propionate in inhalation particles.[2][3]

Table 2: Performance Characteristics of a Highly Sensitive LC-MS/MS Method

ParameterPerformance
Linearity Range0.200 - 120 pg/mL
Correlation Coefficient (r²)> 0.99 (Implied)
AccuracyWithin 85-115% of nominal concentration
Precision (%RSD)< 15%
Lower Limit of Quantitation (LLOQ)0.200 pg/mL
Internal StandardThis compound

Data sourced from a study developing a highly sensitive LC-MS/MS method for the quantification of Fluticasone Propionate in human plasma.[5][6]

Table 3: Performance Characteristics of a Microflow LC-MS/MS Method

ParameterPerformance
Linearity Range0.244 - 250 pg/mL
Correlation Coefficient (r²)Not explicitly stated, but representative curve provided
AccuracyNot explicitly stated
PrecisionNot explicitly stated
Lower Limit of Quantitation (LLOQ)0.488 pg/mL
Internal StandardThis compound

Data sourced from a study on a sensitive microflow LC-MS/MS method for the analysis of Fluticasone Propionate in human plasma.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and a representative LC-MS/MS method.

HPLC-UV Method for Inhalation Particles

This method is suitable for the quantification of Fluticasone Propionate in pharmaceutical formulations for inhalation.[2][3]

  • Instrumentation: A liquid chromatograph equipped with a UV detector set at 236 nm.

  • Column: C18 column (5 µm, 125 mm x 4.0 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Due to the insolubility of Fluticasone Propionate in water, cyclodextrins may be used to form inclusion complexes and improve solubility.

LC-MS/MS Method for Human Plasma

This highly sensitive method is designed for the quantification of Fluticasone Propionate in biological matrices, such as human plasma, making it ideal for pharmacokinetic studies.[5][6]

  • Instrumentation: A SCIEX QTRAP® 6500 LC-MS/MS System.

  • Sample Preparation:

    • Spike 500 µL of human plasma with 50 µL of this compound (25 pg/mL) as the internal standard.

    • Perform protein precipitation followed by reverse-phase solid-phase extraction (SPE) using a Cleanert S C18-SPE cartridge.

    • Wash the cartridge with water and 25% methanol.

    • Elute the analyte and internal standard with dichloromethane.

    • Dry the eluent under a stream of nitrogen at 40°C.

    • Reconstitute the dried sample in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Shimadzu Nexera 30AD.

    • Column: Phenomenex Kinetex C18 (100mm × 3mm, 2.6 µm).

    • Mobile Phase: Acetonitrile / Ammonium Trifluoroacetate buffer.

    • Flow Rate: 600 µL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 50 µL.

  • Mass Spectrometric Conditions:

    • Data acquisition and processing were performed using Analyst® Software version 1.6 and Multiquant™ Software 3.0.2, respectively.

    • Fluticasone Propionate produced intense product ions at m/z 293.2 and 313.2, which were selected for quantitation. The product ion for this compound (IS) was m/z 313.2.[6]

Robustness Evaluation Workflow

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The following diagram illustrates a typical workflow for evaluating the robustness of the described LC-MS/MS method.

G cluster_prep Method Definition cluster_variation Parameter Variation cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion start Define Nominal LC-MS/MS Method Parameters flow_rate Flow Rate (± 5%) start->flow_rate column_temp Column Temperature (± 2°C) start->column_temp mobile_phase Mobile Phase Composition (± 2%) start->mobile_phase analyze_samples Analyze Standard and QC Samples with this compound flow_rate->analyze_samples column_temp->analyze_samples mobile_phase->analyze_samples evaluate_results Evaluate Impact on: - Peak Area Ratio - Retention Time - Peak Shape analyze_samples->evaluate_results assess_robustness Assess Method Robustness evaluate_results->assess_robustness report Report Findings assess_robustness->report

Caption: Workflow for Robustness Testing of an LC-MS/MS Method.

References

Cross-reactivity and specificity in immunoassays versus LC-MS/MS for Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Fluticasone Propionate, a potent synthetic corticosteroid, is critical in research and drug development for pharmacokinetic studies, dose-response assessments, and quality control. The two most prominent analytical methods for this purpose are immunoassays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, highlighting their respective strengths and weaknesses in terms of cross-reactivity and specificity, supported by available experimental data and detailed methodologies.

At a Glance: Key Performance Characteristics

ParameterImmunoassay (Radioimmunoassay - RIA)LC-MS/MS
Principle Competitive binding of labeled and unlabeled antigen to a limited number of specific antibodies.Chromatographic separation followed by mass-based detection and fragmentation.
Specificity Can be susceptible to cross-reactivity from structurally similar compounds (e.g., other corticosteroids, metabolites).Highly specific due to separation by retention time and unique mass-to-charge ratio of precursor and product ions.
Sensitivity (LLOQ) ~50 pg/mL in plasma (after solid-phase extraction)[1]As low as 0.2 pg/mL in plasma[2]
Throughput Generally higher throughput for large sample batches.Can be lower, although advancements in automation are increasing throughput.
Development Time Antibody development and assay optimization can be lengthy.Method development can be complex but is often faster than antibody generation.
Cost Reagent costs can be lower for established kits, but initial development is expensive.High initial instrument cost, but can be cost-effective for high-volume labs.

The Core of the Matter: Specificity and Cross-Reactivity

The fundamental difference between immunoassays and LC-MS/MS in the context of Fluticasone Propionate analysis lies in their approach to specificity.

Immunoassays , such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte. However, for small molecules like steroids that share a common structural backbone, achieving absolute specificity is a significant challenge. Structurally similar molecules, including other corticosteroids or metabolites of Fluticasone Propionate, can also bind to the antibody, leading to cross-reactivity . This can result in an overestimation of the Fluticasone Propionate concentration. For instance, while a developed RIA for Fluticasone Propionate showed no appreciable binding with a major human metabolite, the potential for cross-reactivity with other structurally related steroids remains a concern[1]. General studies on steroid immunoassays have shown that structurally similar drugs can cause clinically significant cross-reactivity[3]. For example, Fluticasone Propionate has been shown to have no significant cross-reactivity in a specific cortisol immunoassay, but this does not preclude the possibility of cross-reactivity in an assay where the antibody is specifically raised against Fluticasone Propionate[4].

LC-MS/MS , on the other hand, offers a much higher degree of specificity. This "gold standard" technique combines the physical separation power of liquid chromatography with the highly selective detection of mass spectrometry. Fluticasone Propionate is first separated from other compounds in the sample based on its chemical properties as it passes through the chromatography column. Subsequently, the mass spectrometer isolates the protonated molecule (precursor ion) of Fluticasone Propionate, fragments it, and then detects a specific fragment (product ion). This two-tiered detection, based on both the precursor and product ion masses, provides a unique signature for the analyte, virtually eliminating interferences from other compounds, regardless of their structural similarity.

Experimental Methodologies

Immunoassay (Radioimmunoassay - General Protocol)

1. Antibody Production:

  • Fluticasone Propionate is conjugated to a carrier protein (e.g., bovine thyroglobulin) to make it immunogenic.

  • Rabbits are immunized with this conjugate to produce polyclonal antibodies against Fluticasone Propionate[1].

2. Sample Preparation:

  • Solid-phase extraction of plasma samples is performed to concentrate the analyte and remove potential interfering substances[1].

3. Competitive Binding Reaction:

  • A known amount of radioactively labeled Fluticasone Propionate (tracer) is mixed with the prepared sample (containing unlabeled Fluticasone Propionate) and a limited amount of the specific antibody.

  • The labeled and unlabeled Fluticasone Propionate compete for binding to the antibody.

4. Separation and Detection:

  • The antibody-bound Fluticasone Propionate is separated from the free fraction.

  • The radioactivity of the bound fraction is measured using a gamma counter.

5. Quantification:

  • A standard curve is generated using known concentrations of unlabeled Fluticasone Propionate.

  • The concentration of Fluticasone Propionate in the unknown samples is determined by interpolating their radioactivity measurements on the standard curve.

LC-MS/MS Protocol

The following is a representative experimental protocol for the quantification of Fluticasone Propionate in human plasma by LC-MS/MS, synthesized from multiple sources.

1. Sample Preparation (Solid-Phase Extraction):

  • To a 500 µL plasma sample, an internal standard (e.g., a deuterated form of Fluticasone Propionate) is added.

  • Proteins are precipitated, and the supernatant is loaded onto a C18 solid-phase extraction cartridge.

  • The cartridge is washed to remove interfering substances.

  • Fluticasone Propionate is eluted with an organic solvent.

  • The eluent is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Fluticasone Propionate and its internal standard.

    • Fluticasone Propionate Transition: m/z 501.2 → 293.1

    • Internal Standard Transition (example): m/z 506.2 → 293.1 (for a deuterated internal standard)

  • The peak area ratio of the analyte to the internal standard is used for quantification.

Visualizing the Workflows and Concepts

To further elucidate the differences between these two methodologies, the following diagrams, generated using the DOT language, illustrate their respective workflows and the principle of specificity.

Immunoassay_vs_LCMSMS_Workflow cluster_IA Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow IA_Start Sample (Fluticasone Propionate + Potential Interferents) IA_Prep Sample Preparation (e.g., Solid-Phase Extraction) IA_Start->IA_Prep IA_Reaction Competitive Binding: Labeled FP + Unlabeled FP + Antibody IA_Prep->IA_Reaction IA_Separation Separation of Bound and Free FP IA_Reaction->IA_Separation IA_Detection Detection (e.g., Radioactivity Measurement) IA_Separation->IA_Detection IA_Quant Quantification (vs. Standard Curve) IA_Detection->IA_Quant IA_Result Concentration (Potentially Inflated by Cross-Reactivity) IA_Quant->IA_Result LCMS_Start Sample (Fluticasone Propionate + Potential Interferents) LCMS_Prep Sample Preparation (e.g., Solid-Phase Extraction) LCMS_Start->LCMS_Prep LCMS_LC LC Separation (by Retention Time) LCMS_Prep->LCMS_LC LCMS_MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LCMS_LC->LCMS_MS1 LCMS_Frag Fragmentation (CID) LCMS_MS1->LCMS_Frag LCMS_MS2 Mass Spectrometry (MS2) (Product Ion Detection) LCMS_Frag->LCMS_MS2 LCMS_Quant Quantification (Peak Area Ratio) LCMS_MS2->LCMS_Quant LCMS_Result Specific Concentration LCMS_Quant->LCMS_Result

Figure 1: Comparative workflows of Immunoassay and LC-MS/MS for Fluticasone Propionate analysis.

Specificity_Concept cluster_IA_Concept Immunoassay Specificity cluster_LCMS_Concept LC-MS/MS Specificity Antibody Antibody FP Fluticasone Propionate FP->Antibody Binds (Intended) Metabolite Metabolite Metabolite->Antibody May Bind (Cross-Reactivity) OtherSteroid Other Steroid OtherSteroid->Antibody May Bind (Cross-Reactivity) Mix Mixture of: - Fluticasone Propionate - Metabolite - Other Steroid LC LC Separation Mix->LC MSMS MS/MS Detection (Precursor -> Product Ion) LC->MSMS Separated Analytes FP_Detected Fluticasone Propionate (Specific Detection) MSMS->FP_Detected Others_Not_Detected Metabolite & Other Steroid (Not Detected or Separated) MSMS->Others_Not_Detected

Figure 2: Conceptual diagram illustrating the difference in specificity between Immunoassay and LC-MS/MS.

Conclusion

The choice between an immunoassay and an LC-MS/MS method for the quantification of Fluticasone Propionate depends on the specific requirements of the study.

Immunoassays can be a suitable option for high-throughput screening or when a very high degree of specificity is not the primary concern. However, the potential for cross-reactivity with structurally related compounds is a significant limitation that can compromise the accuracy of the results.

LC-MS/MS stands as the superior method when high specificity, accuracy, and sensitivity are paramount. Its ability to distinguish Fluticasone Propionate from its metabolites and other similar steroids makes it the definitive method for regulatory submissions, clinical trials, and in-depth pharmacokinetic research where unambiguous quantification is essential. While the initial investment in instrumentation is higher, the reliability and specificity of the data generated by LC-MS/MS often justify the cost for critical drug development applications.

References

Safety Operating Guide

Proper Disposal of Fluticasone Propionate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fluticasone Propionate-d3, a deuterated synthetic corticosteroid, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers and drug development professionals to manage and dispose of this compound responsibly.

This compound should be handled with the same precautions as its non-isotopically labeled counterpart. While deuterium is a stable, non-radioactive isotope of hydrogen and does not require special handling, the active pharmaceutical ingredient (API) itself dictates the disposal protocol.[1][2] Pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Risk Assessment and Handling

Before disposal, a proper risk assessment is necessary. While Safety Data Sheets (SDS) for Fluticasone Propionate may state that the chemical is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), they also recommend that waste be managed by a licensed hazardous material disposal company, with incineration being the preferred method.[6][7][8] This indicates the compound should be treated as potentially hazardous pharmaceutical waste.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.[9]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][9]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up or vacuum the material into a suitable, labeled container for disposal.[6][9]

Disposal Procedures

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste management service. This ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with general laboratory or solvent waste.[10] It must be segregated as pharmaceutical waste.

  • Containerization: Place all waste material, including pure compound, contaminated labware (e.g., weigh boats, gloves, vials), and spill cleanup debris, into a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled in accordance with EPA and institutional guidelines. The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include any other required information.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous material disposal company to arrange for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Maintain meticulous records of the waste generated, including the quantity and date of disposal, in a laboratory waste logbook.

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should this compound be flushed down the drain or toilet.[6][11] This is prohibited by the EPA's Subpart P regulations for hazardous waste pharmaceuticals and can lead to environmental contamination as wastewater treatment facilities are not designed to remove such compounds.[3][11]

  • Trash Disposal: Do not dispose of this compound in the regular trash.

Quantitative Disposal Parameters

The standard for the disposal of this compound is destruction via incineration. As such, specific quantitative parameters like concentration limits or pH adjustments are not applicable.

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed hazardous waste facility[6][8]
Drain Disposal Prohibited[3][6][11]
Landfill (Trash) Disposal Prohibited for laboratory quantitiesN/A
Waste Classification Pharmaceutical Waste / Hazardous Waste[4][5]
Container Type Sealed, properly labeled hazardous waste containerN/A

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: On-Site Management cluster_3 Step 3: Final Disposal start This compound Waste (Pure compound, contaminated items) collect Place in a dedicated, sealed hazardous waste container start->collect prohibited Prohibited Actions label_waste Label container clearly: 'Hazardous Waste - this compound' collect->label_waste storage Store in designated Satellite Accumulation Area label_waste->storage log Record waste in lab logbook storage->log contact_ehs Contact EHS or licensed waste disposal vendor log->contact_ehs incineration Professional incineration at a permitted TSDF contact_ehs->incineration drain Drain Disposal prohibited->drain DO NOT trash Regular Trash prohibited->trash DO NOT

Disposal Workflow for this compound

References

Personal protective equipment for handling Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Fluticasone Propionate-d3. The following step-by-step procedures are designed to ensure the safe handling of this potent corticosteroid compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound, a deuterated analog of Fluticasone Propionate, should be handled with the same precautions as its parent compound. Fluticasone Propionate is a synthetic corticosteroid that may pose reproductive health risks and can be irritating to the mucous membranes and upper respiratory tract.[1][2] A thorough risk assessment should be conducted before commencing any work.

Hazard Summary Table

Hazard TypeDescriptionPrimary Routes of Exposure
Health Hazard May damage fertility or the unborn child.[1] May cause damage to organs through prolonged or repeated exposure.[1]Inhalation, Ingestion, Skin and Eye Contact.
Irritant May cause irritation to the skin, eyes, and respiratory system.[2]Inhalation, Skin and Eye Contact.
Environmental May cause long-lasting harmful effects to aquatic life.[1]Release into the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to create a barrier between the handler and the chemical, minimizing the risk of exposure.[3]

PPE Requirements Table

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect gloves for any tears or perforations before use.[4]
Eyes Safety glasses with side shields or gogglesMust meet European standard EN 166 or equivalent.[4]
Body Laboratory coat or long-sleeved clothingShould be clean and fully buttoned to protect the skin.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a ventilated enclosure to control airborne levels.[2]

Safe Handling Procedures

Adherence to these procedural steps is critical to prevent contamination and accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a ventilated enclosure, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a designated waste container ready for contaminated materials.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses.

    • Don chemical-resistant gloves, ensuring they fit properly.

  • Handling the Compound:

    • When handling the solid form, avoid creating dust.[5]

    • If weighing the powder, do so within a ventilated balance enclosure.

    • For creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of gloves in the designated waste container.

    • Wash hands thoroughly with soap and water.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][5]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[2]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Get medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Segregation:

    • All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed waste container.

  • Waste Disposal:

    • The preferred method for disposing of unused or expired medicine is through a drug take-back program.[6][7]

    • If a take-back program is not available, the waste can be disposed of in the household trash by following these steps:

      • Mix the compound with an undesirable substance like used coffee grounds or cat litter.[8]

      • Place the mixture in a sealed plastic bag to prevent leakage.[8]

      • Dispose of the sealed bag in the trash.

    • Do not flush down the toilet unless specifically instructed to do so, as it is not on the FDA's flush list.[9]

Workflow and Safety Diagram

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

FluticasoneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Assess Risks & Review SDS AreaPrep Prepare Work Area (Fume Hood) Prep->AreaPrep PPEPrep Gather Required PPE AreaPrep->PPEPrep DonPPE Don PPE: Gloves, Goggles, Lab Coat PPEPrep->DonPPE Handle Handle Compound: Avoid Dust, Use Ventilated Enclosure DonPPE->Handle Clean Clean Work Area Handle->Clean DoffPPE Doff & Dispose of PPE Clean->DoffPPE Waste Dispose of Waste (Take-Back or Trash) DoffPPE->Waste Wash Wash Hands Waste->Wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.